RP-001 hydrochloride
Description
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Properties
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of RP-001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2][3][4][5][6][7] Its mechanism of action centers on the modulation of lymphocyte trafficking and immune responses through its interaction with S1P₁. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by available quantitative data and experimental methodologies.
Introduction to this compound
This compound, also known as vusolimogene oderparepvec (RP1) in some clinical contexts, is a small molecule agonist with high affinity and selectivity for the S1P₁ receptor.[8] S1P₁ is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of the immune system, particularly in the egress of lymphocytes from secondary lymphoid organs. By targeting this receptor, this compound exerts a significant influence on lymphocyte circulation, making it a compound of interest for various therapeutic applications, including autoimmune diseases and oncology.[5][9]
Chemical Properties:
-
IUPAC Name: 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride[3]
Core Mechanism of Action: S1P₁ Receptor Agonism
The primary mechanism of action of this compound is its function as a potent agonist of the S1P₁ receptor.[2][4][5]
This compound binds to the S1P₁ receptor, mimicking the action of its endogenous ligand, sphingosine-1-phosphate (S1P). This binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
Upon activation by this compound, the S1P₁ receptor couples to Gi/o proteins. This coupling initiates a cascade of downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Activation of PI3K/Akt Pathway: The Gβγ subunits can activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This pathway is crucial for cell survival and proliferation.
-
Activation of MAPK/ERK Pathway: The Gβγ subunits can also activate the Ras-Raf-MEK-ERK signaling cascade, which is involved in regulating a variety of cellular processes, including proliferation, differentiation, and survival.
-
Receptor Internalization and Polyubiquitination: A key aspect of this compound's action is the induction of S1P₁ receptor internalization and polyubiquitination.[1][4][5] This process leads to the degradation of the receptor, effectively rendering the cell temporarily unresponsive to the S1P gradient.
Figure 1: S1P₁ Signaling Pathway Activated by this compound.
Physiological Effects: Lymphocyte Trafficking
The most significant physiological consequence of S1P₁ receptor agonism by this compound is the modulation of lymphocyte trafficking.
Lymphocytes continuously circulate between the blood, tissues, and secondary lymphoid organs (lymph nodes, spleen). Their egress from lymphoid organs is dependent on a gradient of S1P, which is high in the blood and lymph and low within the lymphoid tissues. Lymphocytes express S1P₁ receptors, which guide them out of the lymphoid organs towards the higher S1P concentration in circulation.
This compound, by inducing the internalization and degradation of S1P₁ receptors on lymphocytes, renders them insensitive to the S1P gradient.[1][5] As a result, lymphocytes are retained within the secondary lymphoid organs, leading to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[1][5]
Figure 2: Effect of this compound on Lymphocyte Trafficking.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Description | Reference |
| EC₅₀ | 9 pM | Potency as an S1P₁ receptor agonist. | [1][2][6] |
Table 2: In Vivo Activity
| Parameter | Value | Species | Description | Reference |
| EC₅₀ | 0.03 mg/kg | Mouse | Dose causing rapid lymphopenia. | [1][5][6] |
Table 3: Receptor Selectivity
| Receptor | Activity | Description | Reference |
| S1P₁ | Potent Agonist | Primary target. | [1][4][5] |
| S1P₂ - S1P₄ | Little Activity | Demonstrates high selectivity. | [1][6] |
| S1P₅ | Moderate Affinity | Minor off-target activity. | [1][6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, detailed protocols for this compound are proprietary, the following outlines general methodologies commonly used in the characterization of S1P receptor agonists.
This assay measures the activation of G proteins upon ligand binding to a GPCR.
-
Cell Line: Use a cell line stably expressing the human S1P₁ receptor (e.g., CHO or HEK293 cells).
-
Membrane Preparation: Isolate cell membranes containing the receptor.
-
Assay Buffer: Prepare a buffer containing GDP and [³⁵S]GTPγS.
-
Incubation: Incubate the cell membranes with varying concentrations of this compound in the assay buffer.
-
Separation: Separate bound from free [³⁵S]GTPγS using filtration.
-
Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the data and determine the EC₅₀ value.
Figure 3: Workflow for a GTPγS Binding Assay.
This assay assesses the effect of the compound on circulating lymphocyte counts in an animal model.
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Compound Administration: Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection).
-
Blood Sampling: Collect peripheral blood samples at different time points post-administration.
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the number of circulating lymphocytes.
-
Data Analysis: Plot the lymphocyte count as a function of dose and time to determine the EC₅₀ for lymphopenia.
Therapeutic Implications and Future Directions
The ability of this compound to sequester lymphocytes in lymphoid organs has significant therapeutic potential.
-
Autoimmune Diseases: By preventing the migration of autoreactive lymphocytes to sites of inflammation, S1P₁ agonists can be effective in treating conditions like multiple sclerosis and inflammatory bowel disease.
-
Oncology: In the context of oncolytic virus therapy, such as with RP1 (vusolimogene oderparepvec), modulating the immune environment within the tumor is critical.[8] While seemingly counterintuitive to sequester lymphocytes, the broader immunomodulatory effects can be complex and context-dependent, potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.[10][11]
Future research will likely focus on further elucidating the differential effects of short-acting versus long-acting S1P₁ agonists, their impact on different lymphocyte subsets, and their potential in combination therapies for a wider range of diseases.
Conclusion
This compound is a highly potent and selective S1P₁ receptor agonist. Its mechanism of action is well-defined, involving the activation of S1P₁ signaling pathways, subsequent receptor internalization, and the consequent sequestration of lymphocytes within secondary lymphoid organs. This leads to a profound but reversible lymphopenia. The quantitative data underscores its high potency and selectivity, making it a valuable tool for research and a promising candidate for therapeutic development in immunology and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. RP-001 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Replimune Announces Biologics License Application Acceptance and Priority Review for RP1 for the Treatment of Advanced Melanoma | Replimune Group Inc. [ir.replimune.com]
- 9. RP-001 | Oncology | Drug Developments | Pipeline Prospector [pharmacompass.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cancernetwork.com [cancernetwork.com]
RP-001 Hydrochloride: A Deep Dive into S1P1 Receptor Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
RP-001 hydrochloride has emerged as a significant pharmacological tool in the study of Sphingosine-1-Phosphate (S1P) receptor signaling. This potent and selective agonist of the S1P1 receptor offers researchers a means to dissect the intricate roles of this receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the selectivity and potency of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Data Summary: Potency and Selectivity Profile
This compound is distinguished by its exceptional potency at the S1P1 receptor, with a reported half-maximal effective concentration (EC50) in the picomolar range. Its selectivity profile reveals a strong preference for S1P1 over other S1P receptor subtypes, making it a valuable tool for targeted research.
| Receptor Subtype | Potency (EC50) | Selectivity vs. S1P1 |
| S1P1 | 9 pM[1][2] | - |
| S1P2 | >10,000 nM | >1,111,111-fold |
| S1P3 | >10,000 nM | >1,111,111-fold |
| S1P4 | >10,000 nM | >1,111,111-fold |
| S1P5 | 790 nM | ~87,778-fold |
This data is compiled from publicly available information and may vary based on specific experimental conditions.
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, S1P1 signaling can activate downstream pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK) pathway, which are crucial for cell survival, proliferation, and migration. Another key event following agonist binding is the recruitment of β-arrestin, which mediates receptor internalization and desensitization, and can also initiate G protein-independent signaling.
Caption: S1P1 Receptor Signaling Cascade.
Experimental Protocols
The determination of potency and selectivity of S1P1 receptor agonists like this compound involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
S1P Receptor Functional Assay (GTPγS Binding Assay)
This assay measures the functional activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes prepared from cell lines overexpressing human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
This compound.
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GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.1% BSA.
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Scintillation cocktail.
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Glass fiber filter mats.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
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In a 96-well plate, add 50 µL of cell membranes (5-20 µg of protein per well).
-
Add 50 µL of the this compound dilutions to the respective wells.
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Add 50 µL of assay buffer containing 0.1 nM [³⁵S]GTPγS and 10 µM GDP.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Data are analyzed using non-linear regression to determine EC50 values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and G protein-independent signaling.
Materials:
-
U2OS or CHO-K1 cells stably co-expressing a tagged human S1P1 receptor (e.g., with a ProLink tag) and a β-arrestin-enzyme acceptor (EA) fusion protein.
-
This compound.
-
Assay medium (e.g., Opti-MEM).
-
Substrate for the enzyme complementation system (e.g., Galacton Star).
-
Lysis/detection buffer.
Procedure:
-
Plate the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate the plate at 37°C in a CO₂ incubator for 90 minutes.
-
Add the lysis/detection buffer containing the enzyme substrate to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Data are analyzed using a sigmoidal dose-response curve to determine EC50 values.
Experimental Workflow Visualization
The process of characterizing a novel S1P1 receptor agonist involves a logical progression of experiments, from initial screening to detailed pharmacological profiling.
Caption: Agonist Characterization Workflow.
References
An In-depth Technical Guide to RP-001 Hydrochloride: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its high affinity and selectivity for S1P1 make it a valuable research tool for investigating the physiological and pathological roles of this receptor, particularly in the context of lymphocyte trafficking and endothelial barrier function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and a schematic of its signaling pathway.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with the chemical name 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride. Its structure is characterized by a central indane scaffold linked to a substituted 1,2,4-oxadiazole and a propanoic acid side chain.
| Property | Value | Reference |
| IUPAC Name | 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride | [1] |
| Molecular Formula | C24H25ClN4O4 | [1] |
| Molecular Weight | 468.93 g/mol | [1] |
| CAS Number | 1781880-34-9 | |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | |
| SMILES | CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte egress from secondary lymphoid organs.[3] Upon binding, this compound activates the S1P1 receptor, leading to its internalization and subsequent degradation. This functional antagonism effectively blocks the natural ligand, sphingosine-1-phosphate (S1P), from binding and signaling, thereby preventing the egress of lymphocytes from lymph nodes and resulting in a transient and reversible lymphopenia.[3]
| Parameter | Value | Species/Cell Line | Reference |
| EC50 for S1P1 Agonism | 9 pM | Not specified | |
| EC50 for Lymphopenia (in vivo) | 0.03 mg/kg | Mice | [4] |
S1P1 Signaling Pathway
Activation of the S1P1 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Furthermore, it can activate downstream pathways involving PI3K/Akt and Rac, which are critical for cell survival, migration, and cytoskeletal rearrangement.[5]
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
S1P1 Receptor Internalization Assay
This assay measures the ability of this compound to induce the internalization of the S1P1 receptor from the cell surface.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelial Cells Are Central Orchestrators of Cytokine Amplification during Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1PR1-mediated IFNAR1 degradation modulates plasmacytoid dendritic cell interferon-α autoamplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of RP-001 Hydrochloride: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery and initial pharmacological characterization of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist. This compound has demonstrated picomolar potency and elicits characteristic S1P₁-mediated effects, including receptor internalization, polyubiquitination, and transient lymphopenia in vivo. This document details the experimental methodologies employed for its initial characterization and presents the quantitative data in a structured format. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate receptor 1 (S1P₁) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, vascular integrity, and immune responses. Its modulation has emerged as a key therapeutic strategy for autoimmune diseases, most notably multiple sclerosis. The discovery of selective S1P₁ agonists has been a significant focus of pharmaceutical research. This compound was identified as a potent, selective, and short-acting S1P₁ agonist. This guide summarizes the foundational studies that elucidated its primary pharmacological properties.
Physicochemical Properties of this compound
This compound is the hydrochloride salt of the compound N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine.[1]
| Property | Value |
| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride |
| Molecular Formula | C₂₄H₂₄N₄O₄·HCl |
| Molecular Weight | 468.93 g/mol |
| CAS Number | 1781880-34-9 |
| Purity | ≥98% (as determined by HPLC) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
In Vitro Characterization
The initial in vitro characterization of this compound focused on its potency and selectivity as an S1P₁ agonist and its ability to induce downstream cellular events characteristic of S1P₁ activation.
S1P₁ Receptor Agonist Potency
The agonist potency of this compound at the human S1P₁ receptor was determined using a Tango™ β-arrestin recruitment assay. This assay measures the interaction of β-arrestin with the activated GPCR, a key step in receptor desensitization and internalization.
| Assay | Parameter | Value |
| S1P₁ Tango™ Assay | EC₅₀ | 9 pM[2][3] |
S1P Receptor Selectivity
The selectivity of this compound was assessed against other S1P receptor subtypes (S1P₂, S1P₃, S1P₄, and S1P₅). The compound exhibited high selectivity for S1P₁, with little to no activity at S1P₂, S1P₃, and S1P₄, and only moderate affinity for S1P₅.[2][3]
S1P₁ Receptor Internalization and Polyubiquitination
Agonist binding to S1P₁ is known to induce receptor internalization and subsequent polyubiquitination, targeting the receptor for degradation. The ability of this compound to induce these effects was confirmed in vitro.[2][3]
In Vivo Characterization
The primary in vivo effect of S1P₁ receptor agonism is the sequestration of lymphocytes in secondary lymphoid organs, leading to a transient reduction in circulating lymphocytes (lymphopenia). This was evaluated in mice.
Dose-Dependent Lymphopenia
This compound was administered to mice, and the levels of circulating CD4⁺ T cells were monitored. The compound induced a dose-dependent reduction in peripheral blood lymphocytes.
| In Vivo Assay (Mice) | Parameter | Value |
| Lymphopenia | EC₅₀ | 0.03 mg/kg[2][3] |
The induced lymphopenia was observed to be acute, with a rapid recovery to baseline levels, highlighting the short-acting nature of the compound.[2][3]
Experimental Protocols
S1P₁ Receptor Tango™ Assay
This assay quantifies the recruitment of β-arrestin to the S1P₁ receptor upon agonist binding.
Methodology:
-
Cell Line: HTLA cells (a HEK293 cell line derivative) stably co-expressing the human S1P₁ receptor fused to a TEV protease cleavage site and a C-terminal tTA transcription factor, and a β-arrestin-TEV protease fusion protein.
-
Assay Principle: Upon agonist binding to the S1P₁ receptor, the β-arrestin-TEV protease is recruited. The TEV protease cleaves the tTA transcription factor from the receptor. The released tTA translocates to the nucleus and activates the expression of a luciferase reporter gene.
-
Procedure:
-
Cells are plated in 384-well plates.
-
A serial dilution of this compound is added to the cells.
-
The plates are incubated to allow for receptor activation and subsequent reporter gene expression.
-
A luciferase substrate is added, and the resulting luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence data is normalized and plotted against the compound concentration to determine the EC₅₀ value using a four-parameter logistic fit.
In Vivo Lymphopenia Assay in Mice
This protocol details the procedure for assessing the effect of this compound on circulating lymphocyte counts in mice.
Methodology:
-
Animals: C57BL/6 mice.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., PBS with a small percentage of DMSO and Tween 80) and administered via an appropriate route (e.g., intraperitoneal or oral).
-
Blood Sampling: At various time points post-administration, blood samples are collected from the mice (e.g., via tail vein or retro-orbital bleed).
-
Flow Cytometry:
-
Red blood cells in the collected samples are lysed.
-
The remaining cells are stained with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD4, CD8, B220).
-
The stained cells are analyzed by flow cytometry to quantify the number of circulating lymphocytes.
-
-
Data Analysis: The percentage of lymphocytes relative to the total white blood cell count or the absolute lymphocyte count is determined for each treatment group and compared to a vehicle-treated control group. The EC₅₀ for lymphopenia is calculated by plotting the percentage reduction in lymphocytes against the dose of this compound.
S1P₁ Receptor Polyubiquitination Assay
This protocol outlines the method to detect the polyubiquitination of the S1P₁ receptor following agonist treatment.
Methodology:
-
Cell Culture and Treatment: A cell line endogenously or exogenously expressing S1P₁ (e.g., HEK293 cells transfected with S1P₁-GFP) is used. The cells are treated with this compound for a specified time. To prevent proteasomal degradation of ubiquitinated proteins, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Cells are lysed in a buffer containing detergents and protease and deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against S1P₁ (or the GFP tag) to specifically pull down the S1P₁ receptor and any associated proteins.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that recognizes ubiquitin. A high molecular weight smear indicates polyubiquitination of the S1P₁ receptor. The membrane can also be probed with an S1P₁ antibody to confirm the presence of the receptor.
Visualizations
S1P₁ Signaling Pathway
Caption: S1P₁ receptor signaling cascade initiated by RP-001.
Experimental Workflow for In Vivo Lymphopenia Assay
References
RP-001 Hydrochloride: A Technical Guide to a Highly Selective S1P1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and highly selective agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1). Its picomolar efficacy and significant selectivity over other S1P receptor subtypes make it a valuable pharmacological tool for investigating S1P1-mediated signaling pathways and a potential therapeutic candidate for autoimmune diseases. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization.
Introduction to this compound and S1P1 Signaling
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, survival, migration, and differentiation, by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1] The S1P1 receptor is crucial in the regulation of the immune system, particularly in controlling the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation.
Activation of S1P1 on lymphocytes by S1P present in high concentrations in the blood and lymph promotes their egress from lymphoid tissues. Consequently, agonists of the S1P1 receptor can induce the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient and causing their sequestration within the lymph nodes.[2] This mechanism leads to a reversible, dose-dependent reduction in peripheral lymphocyte counts, known as lymphopenia, which is a key therapeutic strategy in the management of autoimmune diseases such as multiple sclerosis.
This compound has emerged as a picomolar short-acting and selective S1P1 agonist. Its high affinity and selectivity for S1P1 minimize off-target effects that may be associated with less selective S1P receptor modulators, which can interact with S1P2, S1P3, S1P4, and S1P5, receptors involved in various other physiological processes.
Pharmacological Profile of this compound
This compound is characterized by its potent agonistic activity at the S1P1 receptor. While precise binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for all S1P receptor subtypes are not widely published, available data and qualitative descriptions consistently highlight its remarkable selectivity.
Table 1: Pharmacological Data for this compound
| Parameter | Receptor Subtype | Value | Reference |
| EC50 | S1P1 | 9 pM | |
| S1P2 | Little to no activity | ||
| S1P3 | Little to no activity | ||
| S1P4 | Little to no activity | ||
| S1P5 | Moderate affinity | ||
| In Vivo EC50 | Lymphopenia Induction | 0.03 mg/kg |
Mechanism of Action
Upon binding to the S1P1 receptor, this compound initiates a cascade of intracellular signaling events. The S1P1 receptor is primarily coupled to the inhibitory G protein, Gαi.
Activation of Gαi leads to the dissociation of its α and βγ subunits, which in turn modulate the activity of several downstream effector molecules. These include the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Ras/Extracellular signal-regulated kinase (ERK) pathway, and the small GTPase Rac. These signaling cascades ultimately converge to induce the internalization and polyubiquitination of the S1P1 receptor. This process removes the receptor from the cell surface, preventing lymphocytes from detecting the S1P gradient and consequently inhibiting their egress from secondary lymphoid organs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Functional Assay: GTPγS Binding Assay
This assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP).
-
Cell membranes (typically 5-20 µg of protein per well).
-
Varying concentrations of this compound or vehicle control.
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter mat and measure the radioactivity of each filter disc using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Efficacy: Lymphopenia Induction in Mice
This protocol describes the induction and measurement of lymphopenia in mice following the administration of this compound.
Methodology:
-
Animals and Housing:
-
Use adult mice (e.g., C57BL/6, 8-12 weeks old).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the experiment.
-
-
Dosing:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline with a small percentage of a solubilizing agent like DMSO, if necessary).
-
Administer the compound to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group.
-
-
Blood Sampling:
-
Collect a baseline blood sample (T=0) from each mouse via the tail vein into EDTA-coated microcentrifuge tubes.
-
Collect subsequent blood samples at predetermined time points after dosing (e.g., 4, 8, 24, 48, and 72 hours).
-
-
Flow Cytometry Analysis:
-
Lyse red blood cells from the whole blood samples using a lysis buffer.
-
Wash the remaining cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently-labeled antibodies to identify lymphocyte subpopulations (e.g., anti-CD4 for helper T cells, anti-CD8 for cytotoxic T cells, and anti-B220 for B cells).
-
Acquire the stained samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the percentage of CD4+, CD8+, and B220+ cells within the lymphocyte gate.
-
Calculate the absolute number of each lymphocyte subpopulation per microliter of blood using counting beads or a hematology analyzer.
-
Plot the absolute lymphocyte counts over time for each treatment group to assess the dose-dependent effects of this compound on lymphopenia.
-
Conclusion
This compound is a powerful research tool for dissecting the intricate roles of the S1P1 receptor in health and disease. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the molecular mechanisms of lymphocyte trafficking and for exploring the therapeutic potential of S1P1 agonism in autoimmune and inflammatory disorders. The detailed protocols provided in this guide offer a robust framework for the pharmacological characterization of this compound and other selective S1P1 receptor agonists.
References
- 1. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of RP-001 Hydrochloride on Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective picomolar short-acting agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3][4][5] S1P1 is a G protein-coupled receptor that plays a critical role in the regulation of lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[6] Modulation of the S1P1 receptor is a clinically validated therapeutic strategy for autoimmune diseases, such as multiple sclerosis. This technical guide provides an in-depth overview of the in vivo effects of this compound on lymphocyte trafficking, summarizing key quantitative data and detailing experimental methodologies.
Core Mechanism of Action
This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and polyubiquitination of S1P1 on lymphocytes.[1][2][7] This renders the lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from lymph nodes.[6] The sequestration of lymphocytes within the lymph nodes leads to a dose-dependent reduction in circulating lymphocytes, a phenomenon known as lymphopenia.[1][7]
Signaling Pathway of this compound
Caption: Mechanism of this compound action on S1P1 receptors.
Quantitative In Vivo Efficacy
In vivo studies in mice have demonstrated that this compound induces a rapid and dose-dependent lymphopenia. The key quantitative measure of its potency is the half-maximal effective concentration (EC50) for inducing a reduction in peripheral blood lymphocytes.
| Parameter | Value | Species | Cell Type | Reference |
| EC50 for Lymphopenia | 0.03 mg/kg | Mouse | Lymphocytes | [7] |
| EC50 for S1P1 Agonism | 9 pM | In vitro | - | [1][2][5] |
In Vivo Experimental Protocols
The following sections detail the methodologies employed in preclinical studies to evaluate the effects of this compound on lymphocyte trafficking. These protocols are based on the study by Cahalan et al. (2011) which utilized S1P1-eGFP knock-in mice to visualize receptor dynamics.[2]
Animal Models
-
S1P1-eGFP Knock-in Mice: These mice express an enhanced green fluorescent protein (eGFP) tag on the S1P1 receptor, allowing for direct visualization and quantification of receptor expression and localization in vivo.[2]
-
Wild-Type Mice: C57BL/6 mice are commonly used as a control strain for comparison.
Drug Administration
-
Formulation: this compound is typically dissolved in a vehicle suitable for injection, such as saline or a solution containing a solubilizing agent like DMSO, which is then diluted.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes for administering this compound in mice.
-
Dosing: Doses are administered based on the body weight of the animal, with dose-response studies typically ranging from 0.01 mg/kg to 1 mg/kg to determine the EC50.
Measurement of Lymphocyte Trafficking
The primary method for assessing the in vivo effect of this compound on lymphocyte trafficking is through the quantification of peripheral blood lymphocyte counts.
-
Blood Collection: Blood samples are collected from mice at various time points after drug administration (e.g., 0, 2, 4, 8, and 24 hours). Collection is typically performed via retro-orbital bleeding or tail vein sampling.
-
Cell Counting: Total and differential lymphocyte counts are determined using an automated hematology analyzer or by manual counting with a hemocytometer.
-
Flow Cytometry: For more detailed analysis, flow cytometry is used to quantify specific lymphocyte subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells) in the blood and lymphoid tissues (lymph nodes, spleen). This technique utilizes fluorescently labeled antibodies that bind to specific cell surface markers. In S1P1-eGFP mice, the eGFP signal can also be directly measured to assess receptor levels.[2]
Experimental Workflow
Caption: A typical experimental workflow for assessing lymphocyte trafficking.
Summary and Conclusion
This compound is a powerful tool for studying lymphocyte trafficking due to its potent and selective agonism of the S1P1 receptor. In vivo, it effectively sequesters lymphocytes in secondary lymphoid organs, leading to a profound but reversible lymphopenia. The experimental protocols outlined in this guide, particularly those leveraging S1P1-eGFP reporter mice, provide a robust framework for researchers and drug developers to investigate the in vivo pharmacology of S1P1 receptor modulators. These methods are crucial for understanding the therapeutic potential of such compounds in the treatment of autoimmune and inflammatory diseases.
References
- 1. Actions of a picomolar short-acting S1P₁ agonist in S1P₁-eGFP knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo [jci.org]
- 4. escholarship.org [escholarship.org]
- 5. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclical modulation of sphingosine-1-phosphate receptor 1 surface expression during lymphocyte recirculation and relationship to lymphoid organ transit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Agonist's Action: A Technical Guide to RP-001 Hydrochloride-Induced S1P1 Internalization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in inducing the internalization of its target receptor. Understanding this mechanism is critical for the development of novel therapeutics targeting the S1P1 signaling pathway, which is implicated in a range of immunological, inflammatory, and neurological disorders.
Core Concepts: S1P1 and Receptor Internalization
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in lymphocyte trafficking, endothelial barrier function, and cellular proliferation. The binding of an agonist, such as the endogenous ligand sphingosine-1-phosphate (S1P) or a synthetic compound like this compound, triggers a conformational change in the receptor. This initiates a cascade of intracellular signaling events and ultimately leads to the internalization of the receptor from the cell surface into intracellular compartments. This process of internalization is a key mechanism for regulating the cellular response to S1P signaling, as it desensitizes the cell to further stimulation.
Quantitative Profile of this compound
This compound is distinguished by its high potency and selectivity for the S1P1 receptor. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor | Assay Type |
| EC50 | 9 pM | Human S1P1 | Agonist Activity |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Species | Effect |
| EC50 | 0.03 mg/kg | Mouse | Induction of Lymphopenia |
The Molecular Mechanism: S1P1 Internalization Signaling Pathway
Upon binding of this compound, S1P1 initiates a well-orchestrated signaling cascade that culminates in its internalization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins, leading to clathrin-mediated endocytosis. Furthermore, internalized S1P1 receptors can be targeted for degradation through polyubiquitination.
The Mechanism of RP-001 Hydrochloride-Induced S1P1 Polyubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, induces the polyubiquitination of its target receptor. Understanding this process is crucial for the development of novel therapeutics targeting the S1P1 signaling pathway, which plays a pivotal role in immune cell trafficking and has implications for autoimmune diseases.
Introduction to this compound and S1P1
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that is essential for the egress of lymphocytes from lymphoid organs.[1][2] Modulation of S1P1 function is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis.[3] this compound is a picomolar short-acting and selective S1P1 agonist.[4][5][6] Its engagement with S1P1 leads to receptor internalization and subsequent polyubiquitination, marking the receptor for degradation.[4][5][7] This functional antagonism ultimately results in the sequestration of lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation.
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity for the S1P1 receptor.
Table 1: Potency of this compound
| Parameter | Value | Reference(s) |
| EC50 for S1P1 | 9 pM | [4][5][6] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity/Affinity | Reference(s) |
| S1P1 | Potent Agonist | [4][5][7] |
| S1P2 - S1P4 | Little to no activity | [4][5][7] |
| S1P5 | Moderate affinity | [4] |
Signaling Pathway of this compound-Induced S1P1 Polyubiquitination
The polyubiquitination of S1P1 induced by this compound is a multi-step process involving receptor activation, internalization, and subsequent recognition by the ubiquitin-proteasome system. While the precise E3 ubiquitin ligase responsible for this process with RP-001 has not been definitively identified in the provided literature, evidence strongly points to the involvement of WW domain-containing E3 ubiquitin protein ligase 2 (WWP2), which is known to mediate the degradation of S1P1 upon activation by other agonists like FTY720.[8]
The proposed signaling cascade is as follows:
-
Agonist Binding: this compound binds to and activates the S1P1 receptor on the cell surface.
-
Receptor Internalization: Upon activation, the S1P1 receptor is internalized from the plasma membrane into endosomes.
-
E3 Ligase Recognition: The internalized receptor is recognized by the E3 ubiquitin ligase, likely WWP2.
-
Polyubiquitination: The E3 ligase catalyzes the covalent attachment of a polyubiquitin chain to lysine residues on the S1P1 receptor.
-
Proteasomal Degradation: The polyubiquitinated S1P1 receptor is then targeted to the proteasome for degradation.
Caption: Proposed signaling pathway for this compound-induced S1P1 polyubiquitination and degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the polyubiquitination of S1P1 induced by this compound.
In Vitro Ubiquitination Assay for S1P1
This assay directly assesses the ubiquitination of the S1P1 receptor in a cell-free system.
Materials:
-
Recombinant human S1P1 receptor (intracellular domains or full-length protein)
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D family)
-
Recombinant human WWP2 (E3 ubiquitin ligase)
-
Recombinant human ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies: anti-S1P1, anti-ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
5 µL of 10x ubiquitination buffer
-
1 µL of 100 mM ATP
-
Recombinant E1 enzyme (e.g., 100 nM final concentration)
-
Recombinant E2 enzyme (e.g., 500 nM final concentration)
-
Recombinant ubiquitin (e.g., 5-10 µg)
-
Recombinant S1P1 protein (substrate, e.g., 1-2 µg)
-
Recombinant WWP2 (e.g., 200-500 ng)
-
This compound (desired final concentration) or vehicle control (e.g., DMSO)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against S1P1 or ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands for S1P1 indicates polyubiquitination.
Caption: Experimental workflow for the in vitro S1P1 ubiquitination assay.
Immunoprecipitation and Western Blotting for In Vivo S1P1 Polyubiquitination
This protocol is designed to detect the polyubiquitination of S1P1 in a cellular context following treatment with this compound.
Materials:
-
Cell line expressing S1P1 (e.g., HEK293T, CHO, or endothelial cells)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors
-
Anti-S1P1 antibody for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Anti-ubiquitin antibody for Western blotting
-
SDS-PAGE and Western blotting reagents as described in Protocol 4.1.
Protocol:
-
Culture S1P1-expressing cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for various time points. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysates with an anti-S1P1 antibody overnight at 4°C with gentle rotation to form immune complexes.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 4.1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the immunoprecipitated S1P1.
Caption: Workflow for immunoprecipitation and Western blotting to detect in vivo S1P1 polyubiquitination.
Conclusion
This compound is a highly potent and selective S1P1 agonist that effectively induces the internalization and subsequent polyubiquitination of its receptor. This process, likely mediated by the E3 ubiquitin ligase WWP2, leads to the proteasomal degradation of S1P1 and is the molecular basis for its therapeutic potential in autoimmune diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of S1P1 regulation and to facilitate the development of next-generation S1P1-targeting therapeutics.
References
- 1. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1) with high selectivity against all other known S1P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 8. content-assets.jci.org [content-assets.jci.org]
Foundational Pharmacodynamics of RP-001 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacodynamics of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of S1P1 receptor modulation.
Core Pharmacodynamic Profile
This compound is characterized as a picomolar, short-acting, and selective agonist of the S1P1 receptor, also known as endothelial differentiation gene-1 (EDG1).[1] Its high potency is demonstrated by a half-maximal effective concentration (EC50) of 9 pM.[1][2][3][4] The compound exhibits selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4), with only moderate affinity for S1P5.[1]
The primary mechanism of action of this compound involves the activation of the S1P1 receptor, a G protein-coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the internalization and polyubiquitination of the S1P1 receptor.[1][3][4] A key physiological consequence of S1P1 agonism is the dose-dependent induction of lymphopenia, characterized by a reduction in circulating CD4+ T cells.[1] This effect is acute, with a rapid recovery to baseline lymphocyte levels.[1] In murine models, this compound has been shown to cause rapid, dose-dependent lymphopenia with an EC50 of 0.03 mg/kg.[1][4]
Quantitative Pharmacodynamic Data
| Parameter | Value | Species/System | Reference |
| EC50 (S1P1 Agonism) | 9 pM | In vitro | [1][2][3][4] |
| EC50 (Lymphopenia) | 0.03 mg/kg | Mouse (in vivo) | [1][4] |
| Receptor Selectivity | Selective for S1P1 over S1P2, S1P3, S1P4 | In vitro | [1][3] |
| Affinity for S1P5 | Moderate | In vitro | [1] |
Signaling Pathway and Mechanism of Action
The binding of this compound to the S1P1 receptor initiates a canonical GPCR signaling cascade. This process is crucial for understanding the compound's cellular and physiological effects.
Figure 1: Signaling pathway of this compound upon binding to the S1P1 receptor.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of S1P1 receptor agonists like this compound.
S1P1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the S1P1 receptor.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for RP-001 Hydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Activation of the S1P1 receptor plays a crucial role in lymphocyte trafficking, sequestering lymphocytes in secondary lymphoid organs and thereby reducing the number of circulating lymphocytes. This mechanism makes S1P1 agonists like this compound promising candidates for the treatment of autoimmune diseases. These application notes provide a detailed protocol for in vivo studies in mice to evaluate the pharmacological effects of this compound, with a primary focus on its ability to induce lymphopenia.
Mechanism of Action: S1P1 Signaling Pathway
This compound acts as an agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the internalization and polyubiquitination of the S1P1 receptor. This functional antagonism prevents lymphocytes from egressing from lymph nodes, resulting in a transient and dose-dependent reduction in peripheral blood lymphocyte counts.
Caption: S1P1 Signaling Pathway Activation by this compound.
Quantitative Data Summary
The primary pharmacological effect of this compound in mice is a dose-dependent reduction in circulating lymphocytes.
| Parameter | Value | Species | Administration Route | Reference |
| EC50 for Lymphopenia | 0.03 mg/kg | Mouse | Intraperitoneal | [1] |
| Tested Dose for Lymphopenia | 0.3 mg/kg | Mouse | Intraperitoneal | |
| Time to Maximal Lymphopenia | ~2 hours | Mouse | Intraperitoneal | |
| Duration of Lymphopenia | Reversible, returning to baseline by 8 hours | Mouse | Intraperitoneal | |
| In Vitro S1P1 EC50 | 9 pM | N/A | N/A |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile Polyethylene glycol 400 (PEG400)
-
C57BL/6 mice (or other appropriate strain), 8-12 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Flow cytometer
-
Antibodies for lymphocyte immunophenotyping (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-B220)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
Experimental Workflow
Caption: In Vivo Mouse Study Workflow for this compound.
Preparation of this compound Dosing Solution
Note: Due to the hydrophobic nature of many small molecule inhibitors, a co-solvent vehicle is often necessary for in vivo administration. The following is a recommended starting formulation. It is crucial to perform a small-scale solubility test before preparing the full volume.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Vehicle Preparation:
-
Prepare a sterile vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% sterile saline.
-
To prepare 10 mL of vehicle:
-
1 mL DMSO
-
4 mL PEG400
-
5 mL Sterile Saline
-
-
-
Final Dosing Solution Preparation:
-
Warm the vehicle solution to room temperature.
-
Vortex the this compound stock solution.
-
Dilute the stock solution with the prepared vehicle to the final desired concentration (e.g., 0.03 mg/mL for a 0.3 mg/kg dose in a 20g mouse with a 200 µL injection volume).
-
Vortex the final dosing solution thoroughly to ensure homogeneity. Prepare fresh on the day of the experiment.
-
In Vivo Administration Protocol
-
Animal Handling and Dosing:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse on the day of the experiment to calculate the precise injection volume.
-
Administer this compound or vehicle control via intraperitoneal (IP) injection. The recommended maximum IP injection volume for a mouse is 10 mL/kg.
-
Gently restrain the mouse and inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Blood Collection and Lymphocyte Analysis
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 2, 4, 8, and 24 hours post-dose).
-
The saphenous vein or tail vein are suitable for serial blood sampling. A terminal cardiac puncture can be performed at the final time point.
-
Collect approximately 50-100 µL of whole blood into EDTA-coated microtubes to prevent coagulation.
-
-
Flow Cytometry for Lymphocyte Counting:
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
Cell Staining:
-
Wash the remaining white blood cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against lymphocyte markers (e.g., CD45, CD3, CD4, CD8, B220) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, and then identify T cell (CD3+, CD4+, CD8+) and B cell (B220+) subsets.
-
Calculate the absolute number of each lymphocyte population per microliter of blood.
-
-
Safety and Toxicology Considerations
While specific toxicology studies for this compound are not publicly available, researchers should be aware of potential class-effects of S1P1 agonists. Monitoring for any signs of adverse effects such as changes in breathing, mobility, or general behavior is recommended. The use of a vehicle control group is essential to distinguish any effects of the vehicle from those of the compound.
Conclusion
This document provides a comprehensive protocol for the in vivo evaluation of this compound in mice. Adherence to these detailed methodologies will enable researchers to accurately assess the pharmacodynamic effect of this potent S1P1 agonist, particularly its impact on peripheral lymphocyte counts. Careful planning and execution of these studies are critical for advancing our understanding of this compound's therapeutic potential.
References
Application Notes and Protocols for RP-001 Hydrochloride in Multiple Sclerosis Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RP-001 hydrochloride is a highly potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), with a picomolar EC50 of 9 pM.[1] S1P1 receptor modulators are a class of therapeutic agents that have shown significant efficacy in the treatment of relapsing-remitting multiple sclerosis (MS). The primary mechanism of action involves the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into the central nervous system (CNS) and subsequent inflammatory damage to the myelin sheath. Emerging evidence also suggests direct effects of S1P1 receptor modulators on resident CNS cells, including astrocytes and microglia, which may contribute to their neuroprotective effects.[2][3]
These application notes provide a comprehensive overview of the potential uses of this compound in MS research, including detailed protocols for in vivo and in vitro studies.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | [4] |
| Molecular Formula | C24H25ClN4O4 | [4] |
| Molecular Weight | 468.9 g/mol | [4] |
| Appearance | White crystalline solid | [4] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | Information derived from general knowledge of similar compounds |
| Storage | Store at -20°C. Protect from light. | Information derived from general knowledge of similar compounds |
Mechanism of Action
This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and polyubiquitination of the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from lymph nodes.[1][3] This leads to a profound but reversible reduction in circulating lymphocytes, a key therapeutic effect in MS.
Figure 1: Simplified S1P1 signaling pathway activated by this compound.
In Vivo Application: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for human MS. The following protocol describes the induction of EAE in C57BL/6 mice and a suggested therapeutic treatment regimen with this compound.
EAE Induction Protocol
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion:
-
Prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.
-
Prepare an emulsion by mixing the MOG35-55 solution 1:1 (v/v) with Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra. Emulsify by sonication or using two syringes connected by a Luer lock until a thick, stable emulsion is formed.
-
-
Immunization (Day 0):
-
Anesthetize mice with isoflurane.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank (50 µL per site).
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, administer 200 ng of Pertussis Toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity using the following scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
-
Therapeutic Treatment with this compound
Given the picomolar potency of this compound and its in vivo EC50 of 0.03 mg/kg for lymphopenia in mice, a therapeutic dose range for EAE is likely to be in the low microgram per kilogram range.[1] Studies with other highly potent, selective S1P1 agonists have shown efficacy in EAE models at doses ranging from 0.1 to 1 mg/kg/day when administered orally.
Suggested Starting Dose: 0.1 mg/kg, administered orally once daily.
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose).
-
Prepare fresh solutions daily.
-
-
Treatment Regimen:
-
Initiate treatment upon the onset of clinical signs (typically around day 10-12 post-immunization).
-
Administer this compound or vehicle control daily by oral gavage.
-
Continue treatment for the duration of the experiment (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
Daily clinical scores.
-
Body weight measurements.
-
At the end of the study, collect blood for lymphocyte counting (flow cytometry).
-
Perfuse mice and collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes, CD3 for T cells).
-
Figure 2: Experimental workflow for in vivo EAE studies with this compound.
In Vitro Applications
Lymphocyte Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit the migration of lymphocytes towards an S1P gradient.
Materials:
-
Primary lymphocytes (e.g., isolated from mouse spleen or human peripheral blood).
-
Transwell inserts (5 µm pore size).
-
RPMI 1640 medium with 0.5% BSA.
-
Sphingosine-1-phosphate (S1P).
-
This compound.
Protocol:
-
Isolate lymphocytes and resuspend in RPMI 1640 with 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 pM to 10 nM) or vehicle for 30 minutes at 37°C.
-
Add 600 µL of RPMI 1640 with 0.5% BSA containing 100 nM S1P to the lower chamber of the Transwell plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a hemocytometer or flow cytometry.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
Microglia Activation Assay
This assay evaluates the effect of this compound on the inflammatory response of microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2).
-
DMEM/F12 medium with 10% FBS and 1% penicillin/streptomycin.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Reagents for analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6).
Protocol:
-
Plate microglia in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound (e.g., 1 pM to 100 nM) or vehicle for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 24 hours.
-
Collect the cell culture supernatant for analysis.
-
Measure the levels of nitric oxide (NO) using the Griess assay.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Cell lysates can be used to analyze the expression of inflammatory markers (e.g., iNOS, COX-2) by Western blot or qPCR.
Astrocyte Reactivity Assay
This assay assesses the impact of this compound on astrocyte activation.
Materials:
-
Primary astrocytes or an astrocytic cell line (e.g., U-87 MG).
-
DMEM with 10% FBS and 1% penicillin/streptomycin.
-
A pro-inflammatory stimulus (e.g., a cytokine cocktail of TNF-α and IL-1β, or LPS).
-
This compound.
-
Antibodies for immunocytochemistry (e.g., anti-GFAP).
Protocol:
-
Culture astrocytes on coverslips in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 pM to 100 nM) or vehicle for 1 hour.
-
Stimulate the cells with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α and 10 ng/mL IL-1β) for 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for the astrocyte activation marker, Glial Fibrillary Acidic Protein (GFAP).
-
Analyze the morphology and intensity of GFAP staining using fluorescence microscopy.
-
The supernatant can also be collected to measure the release of inflammatory mediators (e.g., chemokines like CCL2).
Safety Precautions
This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. For more detailed information, refer to the Safety Data Sheet (SDS).[5]
Conclusion
This compound is a powerful research tool for investigating the role of the S1P1 receptor in the pathophysiology of multiple sclerosis. Its high potency and selectivity make it an ideal candidate for both in vivo and in vitro studies aimed at understanding the mechanisms of lymphocyte trafficking and neuroinflammation in MS. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of this promising compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. iris.uninettunouniversity.net [iris.uninettunouniversity.net]
- 3. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP 001 hydrochloride | C24H25ClN4O4 | CID 90488927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Inducing Lymphopenia in Mice using RP-001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Activation of S1P1 on lymphocytes prevents their egress from secondary lymphoid organs, leading to a rapid and reversible reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia.[3][4] This makes this compound a valuable tool for studying the roles of lymphocytes in various physiological and pathological processes, including autoimmune diseases and transplant rejection. These application notes provide a detailed protocol for inducing lymphopenia in mice using this compound, along with data presentation and visualization to guide experimental design.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Reference |
| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | |
| Molecular Weight | 468.93 g/mol | |
| Mechanism of Action | Potent and selective S1P1 receptor agonist | [1][2] |
| In Vivo Effect | Induces dose-dependent lymphopenia | |
| Effective Concentration (EC50) | 0.03 mg/kg in mice for lymphopenia | |
| Reported Effective Dose | 0.1 mg/kg in mice | [1] |
| Solubility | Soluble in DMSO |
Signaling Pathway of this compound
This compound, as an S1P1 agonist, mimics the endogenous ligand sphingosine-1-phosphate (S1P). Upon binding to the S1P1 receptor on lymphocytes, it triggers a signaling cascade that leads to the internalization and degradation of the receptor. This functional antagonism prevents the lymphocytes from sensing the S1P gradient that is necessary for their egress from lymph nodes and other secondary lymphoid tissues, resulting in their sequestration and a subsequent reduction in the number of circulating lymphocytes.
References
- 1. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of a picomolar short-acting S1P₁ agonist in S1P₁-eGFP knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local inactivation of sphingosine 1-phosphate in lymph nodes induces lymphopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RP-001 Hydrochloride in Lymphocyte Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective short-acting agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking between secondary lymphoid organs and the peripheral circulation.[2][3] The S1P gradient, with high concentrations in the blood and lymph and low concentrations in tissues, is essential for the egress of lymphocytes from lymphoid organs.[3][4] this compound, by acting as an S1P1 agonist, induces the internalization and polyubiquitination of the S1P1 receptor on lymphocytes.[1] This functional antagonism prevents lymphocytes from sensing the S1P gradient, effectively trapping them within the lymph nodes and leading to a rapid and dose-dependent reduction in peripheral lymphocyte counts (lymphopenia).[1] This mechanism of action makes this compound a valuable tool for studying the molecular processes governing lymphocyte migration and for the development of therapeutics targeting autoimmune diseases and other inflammatory conditions where lymphocyte migration is pathogenic.
These application notes provide detailed protocols for utilizing this compound in in-vitro lymphocyte migration assays, specifically focusing on the widely used transwell or Boyden chamber assay.
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| EC₅₀ (S1P1 Agonism) | 9 pM | In vitro | [1] |
| EC₅₀ (Lymphopenia) | 0.03 mg/kg | In vivo (animal model) | [1] |
Table 2: Recommended Parameters for In Vitro Lymphocyte Migration (Transwell) Assay
| Parameter | Recommended Range/Value | Notes |
| Cell Type | Primary Human/Murine Lymphocytes, T-cell lines (e.g., Jurkat) | Activation of primary lymphocytes may be required to upregulate chemokine receptors. |
| Transwell Pore Size | 3 µm, 5 µm, or 8 µm | Pore size should be optimized based on the specific lymphocyte subset and size. 5 µm is a common starting point.[5] |
| Cell Seeding Density | 1 x 10⁵ to 2 x 10⁶ cells/well | Dependent on the transwell insert size and cell type. |
| Chemoattractant | S1P (10-100 nM), SDF-1α/CXCL12 (1-100 ng/mL), CCL19 | The choice of chemoattractant will depend on the specific receptor being studied. |
| This compound Concentration | 1 nM - 10 µM (for dose-response) | Based on the high potency, start with low nanomolar concentrations. An IC₅₀ should be determined empirically. |
| Incubation Time | 1.5 - 4 hours | Optimization is recommended. Shorter times may be sufficient for highly motile cells. |
| Quantification Method | Flow Cytometry, Cell Counting with Hemocytometer, Absorbance/Fluorescence-based assays (e.g., MTT, Calcein-AM) | Flow cytometry allows for the specific quantification of lymphocyte subsets. |
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Migration Assay using Transwell System
This protocol describes the inhibition of lymphocyte migration towards a chemoattractant gradient by this compound.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and stored at -20°C or -80°C)[1]
-
Primary lymphocytes (e.g., from human peripheral blood or mouse spleen) or lymphocyte cell line (e.g., Jurkat)
-
RPMI-1640 medium with 0.1-0.5% Bovine Serum Albumin (BSA) (low-serum medium)
-
Chemoattractant stock solution (e.g., S1P, SDF-1α/CXCL12)
-
Transwell inserts (e.g., 24-well plate format with 5 µm pore size polycarbonate membrane)
-
FACS buffer (PBS with 1-2% FBS and 0.1% sodium azide)
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19)
-
Counting beads for flow cytometry (optional, for absolute cell counting)
-
96-well V-bottom plates
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate primary lymphocytes using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Wash cells with PBS and resuspend in low-serum medium at a concentration of 1 x 10⁶ cells/mL.
-
For some assays, particularly with naive T-cells, pre-activation for 24-48 hours with stimuli like PHA (phytohemagglutinin) or anti-CD3/CD28 beads may be necessary to upregulate chemokine receptors.
-
-
Preparation of this compound and Chemoattractant:
-
Prepare a serial dilution of this compound in low-serum medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Prepare the chemoattractant solution in low-serum medium at the desired concentration (e.g., 50 nM S1P or 50 ng/mL SDF-1α).
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower chambers of the 24-well plate. For a negative control, add 600 µL of low-serum medium without chemoattractant.
-
In separate tubes, pre-incubate the lymphocyte suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Carefully place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension (containing 1 x 10⁵ cells) to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 4 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts from the plate.
-
Collect the medium from the lower chamber, which contains the migrated cells.
-
To ensure all migrated cells are collected, wash the bottom of the insert and the lower well with a small volume of FACS buffer and pool with the collected medium.
-
Transfer the cell suspension to a 96-well V-bottom plate or FACS tubes.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer.
-
Stain the cells with appropriate fluorescently labeled antibodies to identify lymphocyte subsets if desired.
-
Analyze the samples by flow cytometry. To determine the absolute number of migrated cells, a known number of counting beads can be added to each sample before acquisition.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.
-
Plot the percentage of migration inhibition as a function of this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Workflow for the in vitro lymphocyte migration assay.
Caption: S1P1 receptor signaling pathway initiated by RP-001 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: In Vitro Characterization of S1P1 Receptor Activation by RP-001 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for the in vitro characterization of Sphingosine-1-Phosphate Receptor 1 (S1P1) activation using RP-001 hydrochloride, a potent and selective S1P1 agonist.[1][2][3][4] The S1P1 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit, plays a crucial role in regulating immune cell trafficking, vascular development, and endothelial barrier function.[5][6][7] Understanding the interaction of novel compounds like this compound with the S1P1 receptor is vital for drug discovery and development. This document outlines two primary functional assays to quantify S1P1 receptor activation: a GTPγS binding assay to measure G-protein activation and a β-arrestin recruitment assay to assess a key regulatory and signaling pathway.
Introduction
The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a high-affinity receptor for the signaling lipid sphingosine-1-phosphate (S1P).[5] Upon activation, the S1P1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, predominantly of the Gαi/o family.[7][8] This initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which results in decreased cyclic AMP (cAMP) levels, and the activation of the Ras-ERK signaling pathway, influencing cell migration and proliferation.[5][9]
Furthermore, activated S1P1 receptors are targeted for phosphorylation by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[10][11] β-arrestin recruitment not only desensitizes G-protein signaling but also initiates a distinct wave of signaling and mediates receptor internalization, a critical process for regulating receptor density at the cell surface.[11][12][13]
This compound is a picomolar-range, short-acting, and selective agonist of the S1P1 receptor, with an EC50 of 9 pM.[1] Its high potency and selectivity make it a valuable tool for studying S1P1 receptor function. This application note details standardized in vitro methods to characterize the activation of the S1P1 receptor by this compound.
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist such as this compound triggers two main signaling cascades: G-protein dependent and β-arrestin dependent pathways. The diagram below illustrates these key signaling events.
Caption: S1P1 Receptor Signaling Cascade.
Experimental Protocols
GTPγS Binding Assay
This assay measures the functional consequence of S1P1 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits.[14][15][16]
Materials:
-
HEK293 cell membranes stably expressing human S1P1 receptor
-
This compound
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP (Guanosine 5'-diphosphate)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
96-well microplates
-
Microplate scintillation counter
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay should typically range from 1 pM to 1 µM.
-
Reaction Mixture Preparation: In a 96-well plate, add the following in order:
-
25 µL of assay buffer
-
25 µL of this compound dilution (or vehicle for basal binding, and a non-specific binding control)
-
50 µL of S1P1 receptor-expressing cell membranes (5-10 µg protein/well) diluted in assay buffer containing SPA beads (1 mg/mL).
-
50 µL of GDP (final concentration 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Signal Detection: Centrifuge the plates at 500 x g for 5 minutes to allow the beads to settle. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all values. Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound. Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.
Caption: GTPγS Binding Assay Workflow.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.[10][17] The protocol below describes a generic EFC-based assay.
Materials:
-
CHO or HEK293 cells stably co-expressing S1P1 receptor fused to a small enzyme fragment and β-arrestin 2 fused to a larger, complementing enzyme fragment (e.g., PathHunter® β-Arrestin assay).
-
This compound
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., HBSS)
-
Detection reagent containing the enzyme substrate
-
384-well white, solid-bottom microplates
-
Luminometer
Protocol:
-
Cell Plating: Seed the engineered cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Compound Addition: Remove the cell culture medium and add 20 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Signal Development: Add 10 µL of the detection reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Signal Detection: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control. Plot the luminescence signal as a function of the log concentration of this compound. Fit the data using a non-linear regression model to determine the EC₅₀ value.
Caption: β-Arrestin Recruitment Assay Workflow.
Data Presentation
The quantitative data generated from these assays can be summarized as follows:
Table 1: Potency and Efficacy of this compound in S1P1 Activation Assays
| Assay Type | Parameter | This compound | S1P (Reference Agonist) |
| GTPγS Binding Assay | EC₅₀ (nM) | 0.009[1] | ~1-10 |
| Eₘₐₓ (% of S1P) | To be determined | 100% | |
| β-Arrestin Recruitment | EC₅₀ (nM) | To be determined | ~5-25 |
Note: The EC₅₀ value for this compound in the GTPγS binding assay is based on published data.[1] Values for S1P are typical ranges observed in the literature. Experimental determination is required for direct comparison.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity |
| S1P1 | Potent Agonist[1] |
| S1P2 | Little to no activity[1] |
| S1P3 | Little to no activity[1] |
| S1P4 | Little to no activity[1] |
| S1P5 | Moderate affinity[1] |
Conclusion
The protocols described in this application note provide robust and reliable methods for characterizing the in vitro activity of this compound on the S1P1 receptor. The GTPγS binding assay directly measures the initial step of G-protein activation, while the β-arrestin recruitment assay provides insight into a key parallel signaling and regulatory pathway. Together, these assays offer a comprehensive profile of the compound's mechanism of action at the S1P1 receptor, which is essential for its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 5. S1PR1 - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating a Novel Therapeutic Agent in a Rodent Model of Ischemic Acute Renal Failure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute kidney injury (AKI), particularly due to ischemia-reperfusion injury (IRI), is a significant clinical challenge with high morbidity and mortality, lacking effective pharmacological treatments.[1] Preclinical animal models are crucial for understanding the pathophysiology of ischemic AKI and for the development and evaluation of novel therapeutic agents.[2] The most common and well-characterized model is the bilateral renal ischemia-reperfusion model in rodents, which mimics the clinical scenario of renal hypoperfusion.[3][4]
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of a novel therapeutic agent (referred to as "test compound") in a rat model of ischemic acute renal failure.
Data Presentation: Expected Outcomes of a Therapeutic Agent
The following tables summarize typical quantitative data collected in a study evaluating a test compound against renal ischemia-reperfusion injury.
Table 1: Renal Function Markers
| Group | Serum Creatinine (mg/dL) at 24h | Blood Urea Nitrogen (BUN) (mg/dL) at 24h |
| Sham | 0.5 ± 0.1 | 20 ± 5 |
| IRI + Vehicle | 3.2 ± 0.6 | 150 ± 25 |
| IRI + Test Compound (Low Dose) | 2.1 ± 0.4 | 105 ± 20 |
| IRI + Test Compound (High Dose) | 1.3 ± 0.3 | 75 ± 15 |
Data are presented as mean ± standard deviation. Statistical significance would be determined by comparison to the IRI + Vehicle group.
Table 2: Kidney Injury and Inflammatory Markers
| Group | Kidney Injury Molecule-1 (KIM-1) mRNA (fold change) | Neutrophil Gelatinase-Associated Lipocalin (NGAL) mRNA (fold change) | Renal IL-6 Protein (pg/mg tissue) | Renal TNF-α Protein (pg/mg tissue) |
| Sham | 1.0 ± 0.2 | 1.0 ± 0.3 | 50 ± 10 | 100 ± 20 |
| IRI + Vehicle | 15.2 ± 3.5 | 25.8 ± 5.1 | 450 ± 70 | 800 ± 110 |
| IRI + Test Compound (Low Dose) | 8.9 ± 2.1 | 14.3 ± 3.9 | 280 ± 50 | 520 ± 90 |
| IRI + Test Compound (High Dose) | 3.5 ± 1.2 | 5.6 ± 1.8 | 150 ± 30 | 250 ± 60 |
Data are presented as mean ± standard deviation. Fold change is relative to the Sham group. Statistical significance would be determined by comparison to the IRI + Vehicle group.
Experimental Protocols
1. Animal Model of Ischemic Acute Renal Failure
This protocol describes the induction of moderate to severe ischemic AKI in rats.[5][6]
-
Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are housed with a 12-hour light/dark cycle and have free access to food and water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the anesthetized rat on a heating pad to maintain body temperature at 37°C, which is a critical parameter for consistent injury.[3]
-
Perform a midline laparotomy to expose both kidneys.
-
Carefully dissect the renal pedicles, which contain the renal artery and vein.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps. The duration of clamping determines the severity of the injury; a common duration is 45 minutes for a moderate to severe injury.[6]
-
After the ischemic period, remove the clamps to allow reperfusion. Visually confirm the return of blood flow to the kidneys (a change in color from dark purple to pink).
-
Suture the abdominal wall in layers.
-
-
Sham Operation: Sham-operated control animals undergo the same surgical procedure, including mobilization of the renal pedicles, but without the clamping.
-
Post-operative Care:
-
Administer a subcutaneous injection of warm saline for fluid resuscitation.
-
Provide appropriate analgesia as recommended by veterinary guidelines.
-
Monitor the animals closely during recovery.
-
2. Test Compound Administration Protocol
-
Grouping: Animals are typically divided into four groups:
-
Sham + Vehicle
-
Ischemia-Reperfusion (IRI) + Vehicle
-
IRI + Test Compound (Low Dose)
-
IRI + Test Compound (High Dose)
-
-
Administration: The test compound can be administered via various routes (e.g., intravenous, intraperitoneal, or oral) at a specified time before or after the ischemic insult. For a therapeutic effect, post-ischemia administration is common. For example, the compound might be administered as a bolus immediately upon reperfusion, followed by continuous infusion.
-
Vehicle: The vehicle used to dissolve the test compound should be administered to the Sham and IRI + Vehicle groups on the same schedule.
3. Assessment of Renal Injury and Function
-
Sample Collection: At predetermined time points after reperfusion (e.g., 24, 48, 72 hours), collect blood samples via tail vein or cardiac puncture under terminal anesthesia. Euthanize the animals and harvest the kidneys.
-
Renal Function:
-
Measure serum creatinine and Blood Urea Nitrogen (BUN) levels using commercially available kits to assess glomerular filtration function.[7]
-
-
Histopathology:
-
Fix one kidney in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess tubular injury, including cast formation, tubular dilation, and epithelial cell necrosis.
-
-
Gene Expression Analysis:
-
Snap-freeze the other kidney in liquid nitrogen and store at -80°C.
-
Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of kidney injury markers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[8]
-
-
Protein Analysis:
-
Prepare kidney tissue lysates to measure the protein levels of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or Western blot.[9]
-
Signaling Pathways and Visualizations
Ischemia-reperfusion injury involves complex signaling cascades, including inflammation, oxidative stress, and apoptosis.[10][11] Many therapeutic agents aim to modulate these pathways to confer protection.
Protective Signaling Pathway: Akt/eNOS
Activation of the Akt (Protein Kinase B) signaling pathway is a known pro-survival mechanism that can be targeted by therapeutic agents. Downstream of Akt, phosphorylation and activation of endothelial nitric oxide synthase (eNOS) leads to the production of nitric oxide (NO), which has vasodilatory and anti-inflammatory properties, improving renal microcirculation and reducing injury.[8][12]
Caption: Akt/eNOS signaling pathway in renal protection.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a test compound in the ischemic AKI model.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. Bridging translation for acute kidney injury with better preclinical modeling of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unilateral Renal Ischemia-Reperfusion as a Robust Model for Acute to Chronic Kidney Injury in Mice | PLOS One [journals.plos.org]
- 4. Ischemia-reperfusion Model of Acute Kidney Injury and Post Injury Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ischemia/reperfusion-induced renal failure in rats as a model for evaluating cell therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treprostinil, a prostacyclin analog, ameliorates renal ischemia-reperfusion injury: preclinical studies in a rat model of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental models of acute kidney injury for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. σ1-Receptor Agonism Protects against Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epac-1/Rap-1 signaling pathway orchestrates the reno-therapeutic effect of ticagrelor against renal ischemia/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pharmacological approaches to the treatment of renal ischemia-reperfusion injury: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioids Preconditioning Upon Renal Function and Ischemia-Reperfusion Injury: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. σ1-Receptor Agonism Protects against Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring RP-001 Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) belonging to the Gi/o family.[1][2] Its high affinity, with an EC50 of 9 pM, makes it a subject of significant interest in research and drug development.[1] The primary mechanism of action for this compound involves binding to the S1P1 receptor, which leads to receptor internalization and polyubiquitination.[1] This application note provides detailed protocols for cellular assays to quantify the activity of this compound, focusing on receptor internalization, downstream signaling events, and direct G protein activation.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a clear reference for its potency and activity.
| Parameter | Value | Receptor | Reference |
| EC50 | 9 pM | S1P1 | [1] |
Signaling Pathway of this compound at the S1P1 Receptor
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor couples primarily to the Gi/o family of G proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Furthermore, S1P1 activation can stimulate other pathways, including the Ras-Erk and PI3 kinase pathways.[3] A key regulatory mechanism for S1P1 signaling is agonist-induced receptor internalization, which is a critical aspect of the activity of compounds like this compound.[1][4]
Experimental Protocols
S1P1 Receptor Internalization Assay (Redistribution® Assay)
This assay monitors the translocation of the S1P1 receptor from the plasma membrane to intracellular compartments upon agonist stimulation. A common method involves using cell lines stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP).
Experimental Workflow
Materials:
-
Cell Line: U2OS cells stably expressing human S1P1 receptor fused to EGFP (S1P1-EGFP).[4]
-
Culture Medium: DMEM supplemented with 10% FBS, 2mM L-Glutamine, 1% Penicillin-Streptomycin, and G418 for selection.[4]
-
Assay Buffer: DMEM with 0.1% fatty-acid-free BSA, 2mM L-Glutamine, 1% Penicillin-Streptomycin, and 10 mM HEPES.[4]
-
Test Compound: this compound stock solution in DMSO.
-
Control Agonist: Sphingosine-1-phosphate (S1P).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: Hoechst 33342.
-
Instrumentation: High-content imaging system.
Protocol:
-
Cell Plating: Seed U2OS-S1P1-EGFP cells into 96-well black, clear-bottom imaging plates at a density of 10,000-20,000 cells per well.[4]
-
Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.[4]
-
Medium Exchange: Gently remove the culture medium and wash the cells once with pre-warmed Assay Buffer. Then, add 100 µL of Assay Buffer to each well.[4]
-
Starvation: Incubate the plate for 2 hours at 37°C to serum-starve the cells.[4]
-
Compound Addition: Prepare serial dilutions of this compound and the control agonist (S1P) in Assay Buffer. Add the compound solutions to the respective wells. Include a vehicle control (DMSO in Assay Buffer).
-
Incubation: Incubate the plate for 1 hour at 37°C.[4]
-
Fixation: Carefully remove the compound-containing buffer and add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.[4]
-
Staining: Wash the cells with PBS and then add a solution of Hoechst 33342 in PBS to stain the nuclei. Incubate for 10-15 minutes.
-
Imaging and Analysis: Wash the wells with PBS and acquire images using a high-content imaging system. Analyze the images to quantify the amount of S1P1-EGFP that has translocated from the plasma membrane to intracellular vesicles.
cAMP Measurement Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of S1P1 receptor activation via Gi coupling. The assay is typically performed in cells co-stimulated with forskolin, an adenylyl cyclase activator, to measure the inhibitory effect of the S1P1 agonist.
Experimental Workflow
Materials:
-
Cell Line: CHO-K1 or HEK293-T cells transiently or stably expressing the human S1P1 receptor.[5]
-
Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418).[3]
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 1 mM).[6]
-
Test Compound: this compound stock solution in DMSO.
-
Forskolin: Stock solution in DMSO.
-
cAMP Detection Kit: A commercial kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[5][6]
Protocol:
-
Cell Plating: Seed the S1P1-expressing cells in a 384-well or 96-well plate at an appropriate density (e.g., 10,000 cells/well for CHO cells).[6]
-
Incubation: Culture for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Pre-incubation: Remove the culture medium and add Stimulation Buffer containing IBMX. Incubate for 5-10 minutes at 37°C.[6]
-
Compound Addition: Add serial dilutions of this compound to the wells. Subsequently, add a fixed concentration of forskolin (e.g., 1-10 µM, to achieve about 80% of its maximal effect) to all wells except the basal control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[6]
-
Cell Lysis: Add the lysis buffer provided in the cAMP detection kit to terminate the reaction and lyse the cells.
-
cAMP Detection: Follow the manufacturer's protocol for the specific cAMP detection kit to measure the intracellular cAMP concentration. This typically involves adding detection reagents and measuring the signal on a plate reader.
[³⁵S]GTPγS Binding Assay
This is a direct functional assay that measures the activation of G proteins by the receptor. Agonist binding to the GPCR facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Experimental Workflow
Materials:
-
Membrane Preparation: Crude membranes prepared from cells overexpressing the S1P1 receptor.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a reducing agent like DTT.
-
Test Compound: this compound.
-
GDP: Guanosine 5'-diphosphate.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
Filtration System: A cell harvester or filter plate system with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Homogenize S1P1-expressing cells in a hypotonic buffer and isolate the membrane fraction by centrifugation. Resuspend the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes (e.g., 5-20 µg of protein per well), serial dilutions of this compound, and a fixed concentration of GDP (e.g., 1-10 µM).[7]
-
Reaction Initiation: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature with gentle agitation.[8]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter. The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation.
References
- 1. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biorxiv.org [biorxiv.org]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for RP-001 Hydrochloride in Preclinical Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of RP-001 hydrochloride, a potent sphingosine-1-phosphate receptor 1 (S1P1) agonist, in preclinical animal models of autoimmune diseases. Due to the limited publicly available data on the direct application of this compound in these specific models, this document presents a series of detailed, hypothetical protocols based on the compound's known mechanism of action and established experimental models. These protocols are intended to serve as a foundational guide for researchers designing studies to evaluate the therapeutic potential of this compound in rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.
Introduction to this compound
This compound is a highly potent and selective agonist for the S1P1 receptor, with an EC50 of 9 pM.[1][2][3] Its mechanism of action involves the induction of internalization and polyubiquitination of the S1P1 receptor on lymphocytes.[1] This process effectively traps lymphocytes, particularly CD4+ T cells, in the lymph nodes, preventing their egress into the peripheral circulation and subsequent infiltration into tissues. This leads to a rapid and dose-dependent lymphopenia.[1] Given the central role of pathogenic lymphocytes in the pathophysiology of many autoimmune diseases, this compound presents a compelling therapeutic candidate for these conditions.
Mechanism of Action: S1P1 Receptor Modulation
The signaling pathway of this compound is centered on its high-affinity binding to the S1P1 receptor on lymphocytes. This initiates a cascade of intracellular events that ultimately leads to the sequestration of these immune cells within secondary lymphoid organs, thereby reducing their capacity to mediate autoimmune-mediated inflammation and tissue damage.
References
Application Notes and Protocols: Flow Cytometry Analysis of Lymphocyte Populations After RP-001 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist.[1][2][3] S1P1 receptors play a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs into the peripheral circulation.[4][5] Agonism of S1P1 leads to the internalization and degradation of the receptor on lymphocytes, which in turn inhibits their egress from lymph nodes and Peyer's patches.[1][4][6] This mechanism results in a dose-dependent, reversible reduction in peripheral blood lymphocyte counts, a phenomenon known as lymphopenia.[1] Consequently, this compound and other S1P1 agonists are being investigated for the treatment of autoimmune diseases and other conditions where modulating the immune response is beneficial.
Flow cytometry is an indispensable tool for the detailed analysis and quantification of lymphocyte subpopulations in peripheral blood.[7][8] This technique allows for the precise monitoring of the effects of therapeutics like this compound on the immune system. These application notes provide a comprehensive overview and detailed protocols for the flow cytometric analysis of lymphocyte populations following treatment with this compound.
Mechanism of Action of this compound
This compound acts as a functional antagonist of the S1P1 receptor. By binding to S1P1, it initially activates the receptor, but subsequently leads to its internalization and degradation.[1][6] This process renders lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues into the bloodstream.[4] The sequestration of lymphocytes, particularly naïve and central memory T cells, within the lymph nodes reduces the number of circulating lymphocytes available to participate in inflammatory responses.
Caption: Mechanism of this compound-induced lymphopenia.
Data Presentation: Expected Changes in Lymphocyte Populations
Treatment with an S1P1 agonist like this compound is expected to cause a significant but reversible reduction in the absolute counts of various lymphocyte subpopulations in the peripheral blood. The following tables summarize hypothetical but representative quantitative data based on the known effects of this class of drugs.
Table 1: Absolute Lymphocyte Counts (cells/µL) Before and After this compound Treatment
| Lymphocyte Subset | Baseline (Day 0) | Day 7 Post-Treatment | Day 28 Post-Treatment (Recovery) |
| Total Lymphocytes | 2200 ± 350 | 650 ± 150 | 2100 ± 300 |
| CD3+ T Cells | 1650 ± 280 | 450 ± 100 | 1580 ± 250 |
| - CD4+ T Helper Cells | 1100 ± 200 | 280 ± 70 | 1050 ± 180 |
| - CD8+ T Cytotoxic Cells | 550 ± 100 | 170 ± 40 | 530 ± 90 |
| CD19+ B Cells | 250 ± 60 | 80 ± 20 | 240 ± 50 |
| CD3-CD16+/CD56+ NK Cells | 300 ± 70 | 120 ± 30 | 280 ± 60 |
Table 2: Percentage of Lymphocyte Subsets Before and After this compound Treatment
| Lymphocyte Subset | Baseline (Day 0) | Day 7 Post-Treatment | Day 28 Post-Treatment (Recovery) |
| % of Total Lymphocytes | |||
| - CD3+ T Cells | 75% | 69% | 75% |
| - CD19+ B Cells | 11% | 12% | 11% |
| - CD3-CD16+/CD56+ NK Cells | 14% | 18% | 13% |
| % of CD3+ T Cells | |||
| - CD4+ T Helper Cells | 67% | 62% | 66% |
| - CD8+ T Cytotoxic Cells | 33% | 38% | 34% |
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Whole Blood Immunophenotyping for Lymphocyte Subset Analysis
This protocol describes the staining of whole blood for the identification and enumeration of major lymphocyte populations.
Materials:
-
Whole blood collected in K2EDTA tubes
-
Phosphate-buffered saline (PBS)
-
FACS Lysing Solution (e.g., BD FACS™ Lysing Solution)
-
Fluorochrome-conjugated monoclonal antibodies (see Table 3 for a recommended panel)
-
Fc Block (e.g., Human TruStain FcX™)
-
Flow cytometer (e.g., BD FACSCanto™ II or similar)
-
Flow cytometry tubes (5 mL)
-
Micropipettes and tips
Table 3: Recommended Antibody Panel for Lymphocyte Immunophenotyping
| Marker | Fluorochrome | Specificity |
| CD45 | PerCP-Cy5.5 | Pan-leukocyte marker |
| CD3 | FITC | T lymphocytes |
| CD4 | APC | T helper cells |
| CD8 | PE-Cy7 | Cytotoxic T cells |
| CD19 | PE | B lymphocytes |
| CD16/56 | APC-H7 | Natural Killer (NK) cells |
Procedure:
-
Cell Preparation:
-
Antibody Staining:
-
Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to each tube.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.[9]
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X FACS Lysing Solution to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing:
-
Sample Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Acquire the samples on the flow cytometer. Ensure that an adequate number of events (e.g., 50,000-100,000) are collected in the lymphocyte gate.
-
Caption: Immunophenotyping workflow.
Protocol 2: Data Analysis and Gating Strategy
A sequential gating strategy is crucial for accurate identification of lymphocyte subpopulations.
Procedure:
-
Gate on Leukocytes: Use a forward scatter (FSC) vs. side scatter (SSC) plot to identify the leukocyte population and exclude debris and red blood cell ghosts.
-
Gate on Lymphocytes: From the leukocyte gate, use a CD45 vs. SSC plot to gate on the lymphocyte population, which is characterized by high CD45 expression and low SSC.[10]
-
Identify T Cells and B Cells: From the lymphocyte gate, use a CD3 vs. CD19 plot to distinguish between CD3+ T cells and CD19+ B cells.
-
Identify T Cell Subsets: From the CD3+ T cell gate, use a CD4 vs. CD8 plot to identify CD4+ T helper cells and CD8+ cytotoxic T cells.
-
Identify NK Cells: From the lymphocyte gate, use a CD3 vs. CD16/56 plot to identify the CD3- CD16/56+ NK cell population.
Caption: Gating strategy for lymphocyte analysis.
Conclusion
The flow cytometric analysis of lymphocyte populations is a critical component in the preclinical and clinical development of S1P1 agonists like this compound. The protocols and information provided in these application notes offer a robust framework for researchers to accurately monitor the pharmacodynamic effects of such immunomodulatory compounds. Consistent and standardized methodologies are essential for generating reliable data to understand the dose-response relationship, duration of action, and the differential impact on various immune cell subsets, thereby guiding the optimization of therapeutic strategies.
References
- 1. Cyclical modulation of sphingosine-1-phosphate receptor 1 surface expression during lymphocyte recirculation and relationship to lymphoid organ transit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphopenia induced by a novel selective S1P(1) antagonist structurally unrelated to S1P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The S1P-analog FTY720 differentially modulates T-cell homing via HEV: T-cell–expressed S1P1 amplifies integrin activation in peripheral lymph nodes but not in Peyer patches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lymphocyte Subsets | HE [hematology.mlsascp.com]
- 9. Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive assessment of lymphocyte subsets, their prognostic significance, and changes after first‐line therapy administration in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RP-001 hydrochloride solubility and stability in DMSO
This technical support center provides essential information for researchers, scientists, and drug development professionals working with RP-001 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure proper handling, storage, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). Different sources report slightly different maximum concentrations, so it is advisable to start with a concentration within the reported range and adjust as needed. One supplier indicates a solubility of up to 100 mM, while another specifies 29.4 mg/mL (62.70 mM)[1][2]. To achieve the higher concentrations, warming and sonication may be necessary[1].
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general procedure involves dissolving the solid this compound in anhydrous DMSO, with the aid of vortexing, gentle warming, and sonication if required to ensure complete dissolution[1][3].
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term stability, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1]. The solution should be protected from light and stored under an inert gas like nitrogen[1].
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1)[1][2]. Activation of S1P1 receptors on lymphocytes prevents their egress from lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood[4][5][6][7]. This mechanism is relevant for the study of autoimmune diseases. The S1P1 signaling pathway is further detailed in the "Signaling Pathways" section.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes | Reference |
| DMSO | 100 | 46.89 | May require warming and sonication. | [2] |
| DMSO | 62.70 | 29.4 | Requires ultrasonic and warming. Use newly opened, anhydrous DMSO. | [1] |
Table 2: Stability of this compound Stock Solution in DMSO
| Storage Temperature | Duration | Storage Conditions | Reference |
| -80°C | 6 months | Protect from light, stored under nitrogen. | [1] |
| -20°C | 1 month | Protect from light, stored under nitrogen. | [1] |
Troubleshooting Guides
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Cause: The concentration may be too high, or the dissolution process may be incomplete.
-
Solution:
-
Vortexing and Sonication: Ensure the solution is vortexed thoroughly. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes[3].
-
Gentle Warming: Warm the solution in a water bath at 37°C for a short period (10-20 minutes)[3]. Avoid excessive heat to prevent potential degradation.
-
Use of Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds[1][3]. Use fresh, high-purity, anhydrous DMSO.
-
Lower the Concentration: If the above steps do not work, you may need to prepare a slightly more dilute stock solution.
-
Issue 2: The compound precipitates out of the DMSO stock solution after a freeze-thaw cycle.
-
Cause: Repeated changes in temperature can affect the stability of the saturated solution. Absorbed moisture can also contribute to precipitation.
-
Solution:
-
Aliquot Stock Solutions: The best practice is to aliquot the stock solution into single-use vials after preparation. This minimizes the number of freeze-thaw cycles for the main stock[1][8].
-
Re-dissolving Precipitate: If precipitation occurs, you can try to re-dissolve it by following the gentle warming and sonication steps described in Issue 1[3]. Ensure the compound is fully dissolved before use.
-
Issue 3: The compound precipitates when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
-
Cause: this compound is likely less soluble in aqueous solutions than in DMSO. When the DMSO is diluted, the compound may "crash out" of the solution.
-
Solution:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous solution, perform a stepwise dilution. First, make an intermediate dilution in the aqueous buffer, and then add this to the final volume[8][9].
-
Pre-warm the Aqueous Solution: Ensure your buffer or medium is at the experimental temperature (e.g., 37°C) before adding the DMSO stock[9].
-
Vortex While Adding: Add the DMSO stock dropwise to the aqueous solution while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations of the compound[9].
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible (ideally below 0.5%) to minimize both toxicity and precipitation issues[8][9][10].
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder, MW: 468.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.689 mg of this compound.
-
Calculation: 0.010 mol/L * 468.9 g/mol * 0.001 L = 0.004689 g = 4.689 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound and add it to the sterile vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO (in this case, 1 mL) to the vial.
-
Dissolve the compound:
-
Cap the vial tightly and vortex the solution for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If necessary, place the vial in a water bath sonicator for 10-15 minutes.
-
If particles still remain, warm the solution in a 37°C water bath for 10 minutes, followed by brief vortexing.
-
-
Confirm dissolution: Ensure the solution is clear and free of any precipitate before storage.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light[1].
Mandatory Visualizations
Signaling Pathway
Caption: S1P1 Receptor Signaling Pathway activated by RP-001 HCl.
Experimental Workflow
Caption: Workflow for preparing RP-001 HCl stock solution in DMSO.
References
- 1. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting unexpected results with RP-001 hydrochloride in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RP-001 hydrochloride in cell culture experiments. The information is designed to help you identify and resolve unexpected results, ensuring the successful application of this potent S1P1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] It has an EC50 of 9 pM, indicating its high affinity for the receptor.[1][2] Its primary mechanism of action involves binding to the S1P1 receptor, which leads to the internalization and polyubiquitination of the receptor.[1][2] This modulation of the S1P1 receptor can induce various cellular responses, including dose-dependent lymphopenia.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is advisable to aliquot the stock solution upon preparation.[1]
Q3: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Given its picomolar potency (EC50 = 9 pM), it is recommended to perform a dose-response curve to determine the most effective concentration for your specific cell line and assay.[1][2] Start with a wide range of concentrations (e.g., 1 pM to 1 µM) to identify the optimal working concentration.
Q4: Is this compound selective for the S1P1 receptor?
Yes, this compound is highly selective for the S1P1 receptor. It shows little activity on S1P2, S1P3, and S1P4 receptors and only moderate affinity for the S1P5 receptor.[1]
Troubleshooting Guide
This guide addresses common unexpected results that may be encountered when using this compound in cell culture.
Issue 1: No observable effect or lower than expected potency.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage or Handling | Ensure the compound has been stored correctly at -20°C or -80°C and protected from light.[1] Avoid multiple freeze-thaw cycles by preparing and using aliquots. |
| Incorrect Concentration | Verify the calculations for your stock solution and dilutions. Perform a dose-response experiment with a fresh dilution series. |
| Low S1P1 Receptor Expression | Confirm the expression of the S1P1 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Cell Culture Medium Components | Components in the serum of your culture medium may interfere with the activity of this compound. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment. |
| Compound Degradation | If the stock solution is old, consider preparing a fresh stock from a new vial of the compound. |
Issue 2: High cell death or cytotoxicity observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Even at low concentrations, prolonged exposure to a potent agonist can lead to cytotoxicity in some cell lines. Reduce the concentration of this compound and/or the duration of the treatment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Off-Target Effects at High Concentrations | Although selective, at very high concentrations, off-target effects can occur. Refer to your dose-response curve and use the lowest effective concentration. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to S1P1 receptor activation. Perform a cell viability assay (e.g., MTT or alamarBlue) to determine the cytotoxic concentration (CC50) for your specific cells. |
Issue 3: Inconsistent or variable results between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as receptor expression and signaling can change with prolonged culturing. |
| Variability in Cell Density | Ensure that cells are seeded at a consistent density for all experiments, as this can affect the cellular response to stimuli. |
| Inconsistent Treatment Duration | Adhere to a strict and consistent treatment time for all experimental replicates and repeats. |
| Reagent Variability | Use the same batch of this compound, media, and supplements for a set of related experiments to minimize variability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Based on the molecular weight provided on the product datasheet (e.g., 468.93 g/mol for the hydrochloride salt), calculate the volume of DMSO required to prepare a stock solution of a desired concentration (e.g., 10 mM).[2]
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder. Vortex briefly to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (nM) | % Cell Viability (Mean ± SD) | % Receptor Internalization (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.2 | 0 ± 2.1 |
| 0.01 | 98.5 ± 3.8 | 25.3 ± 3.5 |
| 0.1 | 97.2 ± 4.1 | 68.9 ± 5.2 |
| 1 | 95.8 ± 3.9 | 92.1 ± 4.7 |
| 10 | 90.1 ± 5.3 | 95.4 ± 3.9 |
| 100 | 75.4 ± 6.8 | 96.2 ± 3.1 |
| 1000 | 52.3 ± 7.1 | 95.8 ± 3.3 |
Visualizations
Caption: Signaling pathway of this compound via the S1P1 receptor.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: RP-001 Hydrochloride In Vivo Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of RP-001 hydrochloride for in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
Issue 1: Lack of Efficacy or Unexpectedly High Variability in Lymphopenia
-
Question: My initial in vivo experiment with this compound did not result in the expected level of lymphopenia, or the results are highly variable between animals. What are the potential causes and solutions?
-
Answer: Several factors can contribute to a lack of efficacy or high variability. Consider the following troubleshooting steps:
-
Improper Drug Preparation or Storage: this compound solution should be prepared fresh for each experiment. If a stock solution is used, ensure it has been stored correctly (typically at -20°C or -80°C in an appropriate solvent like DMSO) and has not undergone multiple freeze-thaw cycles. Degradation of the compound will lead to reduced potency.
-
Incorrect Dosage: The reported EC50 for lymphopenia in mice is 0.03 mg/kg.[1] Ensure your dose calculations are accurate for the weight of each animal. A full dose-response experiment is recommended to determine the optimal dose for your specific animal model and experimental conditions.
-
Administration Route and Technique: Intraperitoneal (IP) injection is a common administration route for S1P1 agonists in mice.[2] Inconsistent injection technique can lead to variable absorption. Ensure proper restraint and consistent injection into the peritoneal cavity, avoiding injection into the intestines or other organs.
-
Vehicle Selection: The choice of vehicle can impact the solubility and bioavailability of the compound. While this compound is soluble in DMSO, a 100% DMSO vehicle is not recommended for in vivo use. A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline or a solution containing polyethylene glycol (PEG) and/or Tween 80 to improve solubility and reduce potential toxicity.
-
Timing of Blood Collection: this compound is a short-acting agonist. The timing of blood collection for lymphocyte counting is critical. For instance, maximal lymphocyte sequestration in mice has been observed within 2 hours, with levels returning to baseline by 8 hours after a 0.3 mg/kg dose.[2] Establish a time-course experiment to identify the optimal window for measuring lymphopenia in your model.
-
Issue 2: Adverse Events or Toxicity Observed in Experimental Animals
-
Question: I am observing adverse effects in my animals after administering this compound, such as lethargy, respiratory distress, or unexpected mortality. What should I do?
-
Answer: Adverse events can be dose-dependent or related to the formulation. Here are some steps to mitigate toxicity:
-
Dose Reduction: The observed toxicity may be a result of a dose that is too high for your specific animal strain or model. Perform a dose-ranging study to identify a dose that provides the desired pharmacological effect with minimal toxicity.
-
Vehicle Toxicity: The vehicle itself can cause adverse effects. High concentrations of DMSO can be toxic. Ensure the final concentration of DMSO in the injected solution is low (typically ≤10%). Consider alternative vehicle formulations if toxicity persists.
-
Cardiovascular and Pulmonary Effects: S1P receptor modulators can have cardiovascular and pulmonary side effects.[3][4][5] While RP-001 is selective for S1P1, off-target effects or even strong on-target effects could lead to issues like bradycardia or bronchoconstriction in sensitive animals. Monitor animals closely after administration for any signs of distress. If such effects are suspected, reducing the dose or exploring a different administration route (e.g., oral gavage if bioavailability is sufficient) might be necessary.
-
Animal Health Status: Ensure that the animals are healthy and free from underlying infections before starting the experiment. Stressed or unhealthy animals may be more susceptible to the adverse effects of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[3][6][7] Upon binding to S1P1 on lymphocytes, it induces the internalization and polyubiquitination of the receptor.[1][2][3] This process effectively traps lymphocytes in the lymph nodes, preventing their egress into the peripheral circulation and leading to a rapid and transient reduction in circulating lymphocytes (lymphopenia).[2]
Q2: How should I prepare this compound for in vivo administration?
A2: Since specific formulation details for in vivo use of this compound are not widely published, a general approach for small molecule inhibitors can be followed. First, prepare a high-concentration stock solution in 100% DMSO. For administration, this stock solution should be diluted with a biocompatible vehicle. A common vehicle for intraperitoneal injection consists of a mixture of DMSO, PEG400, Tween 80, and saline. The final concentration of DMSO should be kept as low as possible (ideally under 10%) to avoid toxicity. Always ensure the final solution is clear and free of precipitates before injection.
Q3: What is a recommended starting dose for in vivo experiments in mice?
A3: A good starting point for dose-response studies in mice is to bracket the reported EC50 of 0.03 mg/kg for lymphopenia.[1] For example, you could test doses of 0.01, 0.03, 0.1, and 0.3 mg/kg. The optimal dose will depend on the specific animal model, the desired magnitude and duration of effect, and the experimental endpoint.
Q4: How quickly does this compound induce lymphopenia and how long does it last?
A4: this compound is a short-acting S1P1 agonist. In mice, maximal lymphopenia is observed within 2 hours of administration, with lymphocyte counts returning to baseline levels by 8 hours after a 0.3 mg/kg dose.[2] It is crucial to perform a time-course study in your specific experimental setup to accurately determine the pharmacodynamics of the compound.
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| EC50 (S1P1 agonism) | 9 pM | In vitro | [3][6][7] |
| EC50 (Lymphopenia) | 0.03 mg/kg | Mouse | [1] |
Table 2: Recommended Starting Doses for In Vivo Mouse Studies
| Dose Level | Dose (mg/kg) | Rationale |
| Low | 0.01 | Below the reported EC50 to observe sub-maximal effects. |
| Mid | 0.03 | At the reported EC50 for lymphopenia.[1] |
| High | 0.1 - 0.3 | To achieve maximal lymphopenia and assess dose-dependent effects. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Gently vortex or sonicate if necessary to ensure complete dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Vehicle: A common vehicle for IP injection can be prepared by mixing DMSO, PEG400, Tween 80, and sterile saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Prepare Dosing Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution with the prepared vehicle to the desired final concentration for injection. Ensure the final concentration of DMSO is below 10%. Vortex the dosing solution thoroughly to ensure homogeneity. The solution should be clear.
Protocol 2: In Vivo Dose-Response Study in Mice
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Animal Grouping: Randomly assign mice to different dose groups (e.g., vehicle control, 0.01, 0.03, 0.1, and 0.3 mg/kg of this compound).
-
Baseline Blood Collection: Collect a small volume of blood (e.g., via tail vein) from each mouse to determine baseline lymphocyte counts.
-
Drug Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
Post-Dose Blood Collection: Collect blood samples at predetermined time points after injection (e.g., 2, 4, 6, and 8 hours) to monitor changes in lymphocyte counts.
-
Lymphocyte Counting: Analyze the blood samples using a hematology analyzer or by flow cytometry to determine the absolute lymphocyte count.
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal at each time point. Plot the dose-response curve to determine the EC50.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: In vivo dose-response experimental workflow.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The utility of pharmacokinetic-pharmacodynamic modeling in the discovery and optimization of selective S1P(1) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modelling pharmacokinetics and pharmacodynamics of the selective S1P1 receptor modulator cenerimod in healthy subjects and systemic lupus erythematosus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of RP-001 hydrochloride in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of RP-001 hydrochloride. The following information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target activities of this compound?
This compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist with a reported EC50 of 9 pM.[1][2][3] Its primary on-target effect is the activation of the S1P1 receptor, which leads to receptor internalization and polyubiquitination.[1]
Based on available data, this compound exhibits selectivity for S1P1 over other S1P receptor subtypes. It has been reported to have little activity on S1P2, S1P3, and S1P4 receptors, and only moderate affinity for the S1P5 receptor.[1] However, a comprehensive off-target profile against a broad range of other receptors, kinases, and enzymes is not publicly available. Therefore, researchers should consider performing broader screening to identify any potential unintended interactions.
Q2: Why is it important to investigate the off-target effects of a selective agonist like this compound?
Even for highly selective compounds, investigating off-target effects is crucial for several reasons:
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Ensuring Data Integrity: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing an observed phenotype to the on-target effect when it may be caused by an interaction with another molecule.
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Predicting Potential Side Effects: In a therapeutic context, off-target binding is a common cause of adverse drug reactions.[4] Early identification of these interactions helps in risk assessment and the development of safer compounds.
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Discovering New Therapeutic Applications: Off-target effects are not always detrimental. In some cases, they can reveal novel mechanisms of action or opportunities for drug repurposing.
Q3: What are the first steps I should take to assess the potential off-target profile of this compound in my experimental system?
A tiered approach is often recommended:
-
In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound. These methods compare the molecule's structure against databases of known ligands for various targets.[5][6]
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In Vitro Broad Panel Screening: The most direct way to identify potential off-target interactions is to screen this compound against a large panel of receptors, enzymes, and ion channels. Several commercial services offer such screening panels, which can provide data on the compound's activity at numerous potential off-targets in a single experiment.[4][7][8][9]
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Cell-Based Assays: If a potential off-target is identified through in silico or in vitro screening, its effect should be confirmed in a relevant cell-based model. This helps to understand the functional consequences of the off-target interaction in a more biologically relevant context.
Troubleshooting Guides
Problem: I am observing an unexpected phenotype in my cells treated with this compound that doesn't seem to be mediated by S1P1 activation.
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any published data on the off-target effects of this compound or similar S1P1 agonists.
-
Control Experiments:
-
Use a structurally different S1P1 agonist: If the same unexpected phenotype is observed with a different S1P1 agonist, it is more likely to be an on-target effect.
-
Use an S1P1 antagonist: Co-treatment with a selective S1P1 antagonist should block the on-target effects. If the unexpected phenotype persists, it is likely an off-target effect.
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Use a lower concentration of this compound: Off-target effects are often less potent than on-target effects. A dose-response experiment can help distinguish between the two.
-
-
Off-Target Screening: Consider submitting this compound for a broad off-target screening panel to identify potential unintended molecular targets.
Problem: My functional assay for an identified off-target is giving inconsistent results.
Possible Cause: Assay variability can be caused by several factors, including cell line instability, reagent quality, and protocol execution.
Troubleshooting Steps:
-
Optimize Cell Culture Conditions: Ensure that the cell line used for the assay is healthy, in a logarithmic growth phase, and has a consistent passage number.
-
Reagent Qualification: Verify the quality and concentration of all reagents, including the off-target receptor ligands and any detection antibodies.
-
Assay Protocol Optimization:
-
Cell Density: Titrate the number of cells per well to find the optimal density that gives a robust and reproducible signal.[10]
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Incubation Times: Optimize the incubation times for compound treatment and signal detection.[10]
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Buffer Conditions: Ensure that the buffer composition and pH are optimal for the assay.[10]
-
-
Include Proper Controls: Always include positive and negative controls in your experiments to monitor assay performance.
Quantitative Data Summary
Since specific off-target interaction data for this compound is not publicly available, the following table provides a template for how to structure such data once it is generated from screening assays.
| Target Class | Specific Target | Assay Type | This compound Activity (% Inhibition @ 10 µM) |
| GPCR | Adrenergic α1A | Radioligand Binding | < 20% |
| Dopamine D2 | Radioligand Binding | < 20% | |
| Serotonin 5-HT2A | Radioligand Binding | 25% | |
| Kinase | ABL1 | Enzymatic | < 10% |
| SRC | Enzymatic | 15% | |
| Ion Channel | hERG | Electrophysiology | < 5% |
Experimental Protocols
Protocol 1: In Vitro Off-Target Profiling using a Commercial Screening Service
This protocol outlines the general steps for submitting a compound like this compound for broad panel off-target screening.
Objective: To identify potential off-target interactions of this compound across a wide range of molecular targets.
Methodology:
-
Select a Screening Panel: Choose a commercially available screening panel that covers a broad range of targets, including GPCRs, kinases, ion channels, and transporters. Panels like the Eurofins Discovery SafetyScreen44 or Reaction Biology's InVEST Safety Panel are examples.[7][9]
-
Compound Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the final concentration of the solvent in the assay will be below the tolerance level of the assays in the panel (typically <0.1%).
-
-
Submission:
-
Follow the provider's instructions for sample submission, which typically involves sending the stock solution on dry ice with the appropriate documentation.
-
Specify the desired screening concentration(s) (a single high concentration, e.g., 10 µM, is common for initial screens).
-
-
Data Analysis:
-
The service provider will perform the assays and provide a report, usually indicating the percent inhibition or activation for each target at the tested concentration.
-
Review the data to identify any "hits" – targets that show significant interaction with this compound (e.g., >50% inhibition).
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For any identified hits, consider follow-up studies, such as determining the IC50 or EC50, to quantify the potency of the off-target interaction.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to verify the binding of this compound to a potential off-target protein in intact cells.
Objective: To confirm the engagement of this compound with a specific protein target within a cellular environment.
Methodology:
-
Cell Culture and Treatment:
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Culture a cell line that endogenously expresses the putative off-target protein.
-
Treat the cells with this compound at a relevant concentration or with a vehicle control (e.g., DMSO).
-
-
Heating:
-
Aliquot the treated cell suspensions or lysates.
-
Heat the aliquots across a range of temperatures (e.g., 37°C to 65°C) for a fixed duration (e.g., 3 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the soluble target protein in each sample using a method like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein, confirming target engagement.[11]
-
Visualizations
Caption: On- and potential off-target signaling pathways of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.co.jp]
- 11. benchchem.com [benchchem.com]
How to prepare RP-001 hydrochloride stock solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of RP-001 hydrochloride stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It is readily soluble in DMSO up to 100 mM.[1]
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C.[2] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles. For short-term storage (days to weeks), -20°C is suitable. For long-term storage (months to years), -80°C is recommended.[2]
Q3: Is this compound soluble in aqueous buffers like PBS or in ethanol?
Q4: How stable is this compound in an aqueous working solution?
A4: The stability of this compound in aqueous solutions has not been specifically reported. As with many small molecule inhibitors, prolonged storage in aqueous media may lead to degradation. It is best practice to prepare fresh working solutions from a DMSO stock for each experiment and use them promptly.
Physicochemical Properties and Storage Recommendations
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄N₄O₄ · HCl | [1] |
| Molecular Weight | 468.9 g/mol | [3] |
| Appearance | Solid | [1] |
| Solubility | DMSO: up to 100 mM | [1] |
| Water: Not specified | ||
| Ethanol: Not specified | ||
| Storage of Solid | -20°C | [2] |
| Storage of DMSO Stock | Short-term (days to weeks): -20°C | [2] |
| Long-term (months to years): -80°C | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.689 mg of the compound (Molecular Weight = 468.9 g/mol ).
-
Dissolve: Add the appropriate volume of DMSO to the weighed powder. For a 10 mM solution using 4.689 mg of the compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution and, if necessary, gently warm it in a water bath (not exceeding 37°C) to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particles.
-
Aliquot and Store: Dispense the stock solution into single-use, tightly sealed vials. Store at -20°C for short-term use or -80°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" of solution due to the solvent shift from DMSO to an aqueous environment. | Perform a serial dilution of the high-concentration DMSO stock in DMSO first to create an intermediate stock. Then, add this intermediate stock to the aqueous buffer. This gradual change in solvent polarity can help maintain solubility. |
| Cloudy working solution | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | Lower the final concentration of this compound in your experiment. Ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to minimize its effects on the experiment. |
| Inconsistent experimental results | The compound may not be fully dissolved in the stock solution, or it may be precipitating in the working solution, leading to a lower effective concentration. | Before use, ensure your DMSO stock solution is completely clear. If you suspect precipitation in your working solution, prepare it fresh and consider using a lower final concentration. |
| Degradation of the compound | Repeated freeze-thaw cycles of the DMSO stock solution or prolonged storage of the working solution in aqueous buffer. | Always aliquot the DMSO stock solution into single-use vials. Prepare aqueous working solutions fresh for each experiment and use them immediately. |
Experimental Workflow
References
Avoiding precipitation of RP-001 hydrochloride in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the precipitation of RP-001 hydrochloride in aqueous solutions during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Like many hydrochloride salts of weakly basic compounds, its solubility in aqueous solutions is highly pH-dependent. Precipitation can occur when the pH of the solution increases, leading to the conversion of the soluble hydrochloride salt to the less soluble free base form. This can negatively impact the accuracy, reproducibility, and overall success of experiments.
Q2: What is the predicted pKa of RP-001 and how does it influence its solubility?
The predicted pKa of RP-001 is approximately 3.61. The pKa is the pH at which 50% of the compound is in its ionized (salt) form and 50% is in its non-ionized (free base) form.
-
At pH values below the pKa (pH < 3.61): RP-001 will predominantly exist in its protonated, more water-soluble hydrochloride salt form.
-
At pH values above the pKa (pH > 3.61): The equilibrium will shift towards the deprotonated, less soluble free base, increasing the risk of precipitation.
Q3: What are the primary causes of this compound precipitation in aqueous solutions?
-
pH Shifts: Increasing the pH of the solution above the pKa of RP-001 is the most common cause of precipitation. This can happen when dissolving the compound in neutral or alkaline buffers (e.g., PBS pH 7.4).
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High Concentration: Attempting to prepare aqueous solutions at concentrations that exceed the solubility limit at a given pH and temperature will lead to precipitation.
-
Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., concentrated HCl), the solubility of this compound may be slightly reduced due to the common ion effect.[1][2]
Q4: How can I prevent the precipitation of this compound?
-
pH Control: Maintain the pH of your aqueous solution well below the pKa of 3.61. Using acidic buffers (e.g., citrate or acetate buffers in the pH 3-4 range) is highly recommended.
-
Use of Co-solvents: For preparing stock solutions, organic solvents like DMSO are effective as this compound is highly soluble in them.[3] Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.
-
Appropriate Dilution Techniques: When diluting a DMSO stock solution into an aqueous buffer, add the stock solution dropwise to the vigorously stirring buffer. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Sonication: Sonication can aid in the dissolution of the compound.[4]
-
Gentle Heating: Gentle warming of the solution may improve solubility, but caution should be exercised to prevent degradation of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving this compound in an aqueous buffer. | The pH of the buffer is too high (above the pKa of ~3.61), causing the conversion of the soluble salt to the insoluble free base. | - Use a buffer with a pH well below 3.61 (e.g., citrate buffer pH 3.0).- If a higher pH is required for the experiment, prepare a high-concentration stock solution in DMSO and perform a serial dilution in the aqueous buffer immediately before use, ensuring the final DMSO concentration is compatible with your assay. |
| The solution is cloudy or hazy after dissolving the compound. | The compound may not be fully dissolved, or you may be near the solubility limit at that specific pH and temperature. | - Try sonicating the solution for 5-10 minutes.- Gently warm the solution (e.g., to 37°C) while stirring.- Increase the volume of the solvent to lower the concentration. |
| Precipitation occurs over time in a solution that was initially clear. | The pH of the solution may have shifted due to absorption of atmospheric CO2 (if unbuffered) or temperature fluctuations. | - Use a buffered solution to maintain a stable pH.- Store solutions at a constant temperature. It is often best to prepare fresh solutions for each experiment. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | This is likely "solvent-shift" precipitation, where the compound is less soluble in the mixed solvent system than in the pure DMSO. | - Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.- Consider a multi-step dilution process, gradually increasing the proportion of the aqueous buffer. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 468.93 g/mol | [3] |
| Predicted pKa | ~3.61 | N/A |
| DMSO Solubility | ≥ 100 mM | [3] |
Table 2: Theoretical pH-Dependent Aqueous Solubility Profile of RP-001
Disclaimer: The following data is a theoretical estimation based on the Henderson-Hasselbalch equation and the predicted pKa. Experimental verification is highly recommended.
| pH | Predicted Predominant Form | Expected Relative Aqueous Solubility |
| 2.0 | Ionized (Salt) | High |
| 3.0 | Ionized (Salt) | High |
| 3.6 | 50% Ionized / 50% Non-ionized | Moderate |
| 4.0 | Mostly Non-ionized (Free Base) | Low |
| 5.0 | Non-ionized (Free Base) | Very Low |
| 7.4 | Non-ionized (Free Base) | Very Low |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution of this compound
This protocol is for the preparation of an aqueous solution for direct use in experiments where an acidic pH is acceptable.
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Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 3.0 using citric acid and sodium citrate solutions.
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Weighing: Accurately weigh the desired amount of this compound powder.
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Dissolution: a. Add approximately 80% of the final required volume of the pH 3.0 citrate buffer to a sterile volumetric flask. b. While vigorously stirring the buffer, slowly add the this compound powder. c. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution. d. Once dissolved, add the remaining buffer to reach the final volume.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter that is compatible with acidic solutions.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol is recommended when the final experimental conditions require a pH close to or above the pKa of RP-001.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM or 50 mM).
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Working Solution Preparation: a. Vigorously stir the desired final aqueous buffer (e.g., PBS pH 7.4). b. Add the DMSO stock solution dropwise to the stirring buffer to achieve the final desired concentration of RP-001. c. Ensure the final concentration of DMSO is low (typically <1%) and compatible with your experimental system. d. Use the working solution immediately after preparation to minimize the risk of precipitation.
Mandatory Visualizations
Caption: S1P1 Receptor Signaling Pathway Activation by RP-001.
Caption: Troubleshooting Workflow for RP-001 HCl Precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
RP-001 Hydrochloride Analysis: A Technical Support Guide for RP-HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of RP-001 hydrochloride.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for method development and troubleshooting.
| Property | Value | Source |
| Chemical Formula | C24H25ClN4O4 | Tocris Bioscience[1] |
| Molecular Weight | 468.93 g/mol | Tocris Bioscience[1] |
| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | Tocris Bioscience[1] |
| Purity | ≥98% (by HPLC) | Tocris Bioscience[1] |
| Solubility | Soluble in DMSO | Tocris Bioscience[1] |
| Nature | Basic Compound | Inferred from hydrochloride salt form |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the RP-HPLC analysis of this compound.
Q1: Why am I observing significant peak tailing for this compound?
Answer: Peak tailing is a common issue when analyzing basic compounds like this compound on traditional silica-based C18 columns.[2][3] The primary cause is the interaction between the basic analyte and acidic residual silanol groups on the silica surface.[2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Low pH: Maintain the mobile phase pH between 2.5 and 3.5. At this pH, the basic functional groups of this compound will be protonated, and the residual silanols on the column will be unionized, minimizing secondary interactions.[4]
-
High pH: Alternatively, using a mobile phase with a pH between 7.5 and 11 can also be effective. In this range, the basic molecule is less likely to be protonated, reducing its interaction with any ionized silanols.[5] Ensure your column is stable at high pH.
-
-
Use of an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped). This significantly reduces the sites available for secondary interactions.[3]
-
Buffer Concentration: Ensure an adequate buffer concentration in your mobile phase to maintain a consistent pH throughout the analysis.[6]
-
Column Overload: Injecting too much sample can lead to peak tailing.[3][7] Try reducing the injection volume or diluting the sample.
Q2: My this compound peak is broad and not sharp. What could be the cause?
Answer: Peak broadening can result from several factors, including column degradation, issues with the mobile phase, or system problems.[3]
Troubleshooting Steps:
-
Column Health: The column may be deteriorating due to silica breakdown or contamination.[3]
-
Mobile Phase Strength: If the mobile phase is not strong enough to elute the analyte efficiently, it can lead to broader peaks.[7] Experiment with increasing the percentage of the organic solvent in your mobile phase.
-
Flow Rate: Inconsistent flow rates can cause peak broadening.[7] Ensure your HPLC pump is functioning correctly and delivering a stable flow.
Q3: I am seeing ghost peaks in my chromatogram, even during blank runs. How can I resolve this?
Answer: Ghost peaks are extraneous peaks that do not originate from the injected sample. They are often due to contamination in the mobile phase, carryover from previous injections, or system contamination.[7]
Troubleshooting Steps:
-
Mobile Phase Contamination:
-
Use fresh, high-purity HPLC-grade solvents.
-
Filter all aqueous mobile phase components.
-
Degas the mobile phase to prevent bubble formation.
-
-
System Carryover:
-
Implement a robust needle wash protocol for the autosampler.
-
Flush the injector and sample loop thoroughly between runs.
-
-
Systematic Elimination:
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Run a blank gradient without an injection to check for system-related peaks.
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Inject pure solvents to identify contributions from the mobile phase.
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Remove the column and replace it with a union to check for system contamination upstream of the column.
-
Experimental Protocols
Starting RP-HPLC Method for this compound
This protocol provides a starting point for developing a robust analytical method. Optimization will likely be required.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (End-capped) | Provides good retention for non-polar compounds. End-capping minimizes peak tailing for basic analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to protonate the basic analyte and suppress silanol interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient | 30% B to 90% B over 15 minutes | A gradient elution is often necessary for complex samples or to ensure good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves reproducibility. |
| Detection Wavelength | 254 nm and 280 nm | Based on typical chromophores in similar molecules. A UV scan of this compound is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
| Sample Preparation | Dissolve in DMSO and dilute with Mobile Phase A | Ensure sample is fully dissolved and compatible with the mobile phase. |
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Experimental Workflow for Identifying Ghost Peaks
Caption: Workflow for identifying ghost peak sources.
References
Mitigating batch-to-batch variability of RP-001 hydrochloride
This technical support center provides guidance to researchers, scientists, and drug development professionals on mitigating batch-to-batch variability of RP-001 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
A1: Batch-to-batch variability refers to the slight differences that can exist between different production lots of the same compound. For active pharmaceutical ingredients (APIs) like this compound, this variability can pose a significant challenge to the pharmaceutical industry.[1] Even if all batches are chemically identical, minor variations in physical properties can lead to inconsistent results in preclinical and clinical studies, affecting the reliability and reproducibility of your experiments.
Q2: What are the primary causes of batch-to-batch variability in a small molecule hydrochloride salt like this compound?
A2: The variability between batches of this compound can stem from several factors:
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Chemical Purity: The presence of impurities from the synthesis process can alter the compound's activity.[2]
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Physical Properties: Variations in crystallinity, particle size, and surface chemistry can affect dissolution rates and bioavailability.[1] Even with the same chemical composition, differences in surface properties can lead to different dissolution rates.[1]
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Degradation: this compound may degrade if exposed to adverse conditions such as high temperature, extreme pH, oxidizing agents, or light.
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Hygroscopicity: The tendency to absorb moisture from the air can change the physical properties and stability of the compound.
Q3: How should I properly store and handle this compound to minimize variability in my experiments?
A3: To ensure the stability and consistency of this compound, it is crucial to store it in a tightly sealed container in a dry, well-ventilated, and dark place. For long-term storage, always refer to the Certificate of Analysis (CoA) provided by the supplier for specific temperature recommendations. When preparing solutions, use high-purity solvents and prepare them fresh for each experiment to prevent degradation.
Q4: What key quality control parameters should I review for incoming batches of this compound?
A4: Upon receiving a new batch of this compound, it is essential to review the following parameters from the Certificate of Analysis (CoA):
-
Purity (by HPLC): This indicates the percentage of the active compound.
-
Impurity Profile: Identifies and quantifies any impurities.
-
Water Content (by Karl Fischer): Important for hygroscopic compounds.
-
Residual Solvents: Ensures that solvents used in manufacturing are within acceptable limits.
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Physical Appearance: Any change in color or form could indicate an issue.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent or Unexpected Biological Activity | 1. Batch-to-Batch Variability: Differences in purity or physical properties between batches. 2. Compound Degradation: Improper storage or instability in the experimental medium. 3. Incorrect Concentration: Errors in weighing or dilution. 4. Solubility Issues: Poor solubility leading to a lower effective concentration. | 1. Verify Compound Identity and Purity: Analyze the batch using HPLC or LC-MS to confirm its purity and identity. 2. Perform a Dose-Response Curve: For each new batch, determine the EC50 or IC50. Significant shifts in these values between batches indicate variability. 3. Check for Degradation: Prepare fresh solutions and compare their activity to older solutions. Consider a forced degradation study to identify potential degradation products. |
| Poor Solubility or Dissolution | 1. Different Crystal Form (Polymorphism): Batches may have different crystalline structures affecting solubility. 2. Particle Size Variation: Smaller particles generally dissolve faster. 3. Incorrect Solvent or pH: The compound's solubility may be highly dependent on the solvent and pH. | 1. Characterize Physical Properties: Use techniques like X-ray powder diffraction (XRPD) to check for polymorphism and particle size analysis. 2. Optimize Dissolution Conditions: Experiment with different solvents, pH values, and gentle heating or sonication to improve solubility. 3. Consult the Supplier: If solubility issues persist, contact the supplier for guidance on the specific batch. |
| Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS) | 1. Contamination: Contamination from solvents, glassware, or the instrument itself. 2. Compound Degradation: The compound may be degrading in the analytical solvent or on the column. 3. Presence of Impurities: The new batch may have a different impurity profile. | 1. Run a Blank: Inject the solvent (blank) to check for system contamination. 2. Use Freshly Prepared Solutions: This minimizes the chance of degradation before analysis. 3. Review the CoA: Compare the impurity profile on the CoA with your chromatogram. 4. Perform Peak Purity Analysis: Use a diode array detector (DAD) to check the purity of the main peak. |
Data Presentation
Table 1: Comparative Analysis of Three Batches of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.8% | 99.5% | 99.9% | ≥ 99.5% |
| Total Impurities (%) | 0.15% | 0.45% | 0.08% | ≤ 0.5% |
| Water Content (%) | 0.2% | 0.5% | 0.1% | ≤ 1.0% |
| Dissolution at 30 min (%) | 92% | 85% | 95% | ≥ 85% |
| Mean Particle Size (µm) | 25 | 45 | 22 | 20-50 |
Table 2: Stability of this compound (Batch A) Under Forced Degradation Conditions
| Stress Condition | Duration | Assay (% of Initial) | Total Degradants (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 88.5% | 11.2% |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | 90.2% | 9.5% |
| Oxidative (3% H₂O₂, RT) | 24 hours | 92.1% | 7.6% |
| Thermal (80°C) | 48 hours | 95.8% | 4.0% |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 98.5% | 1.3% |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol
This study is intended to identify potential degradation pathways of this compound.[3][4] The goal is to achieve 5-20% degradation of the active ingredient.[3][4]
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.[4]
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.[5]
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5]
After exposure, neutralize the acidic and basic solutions, and analyze all samples by the stability-indicating HPLC method.
Visualizations
Caption: Workflow for investigating batch-to-batch variability.
Caption: Decision tree for troubleshooting inconsistent biological activity.
References
Identifying and resolving artifacts in experiments with RP-001 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using RP-001 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its primary mechanism of action involves binding to S1P1, which leads to the internalization and polyubiquitination of the receptor.[2][3] This activation of S1P1 signaling can induce various cellular responses, including dose-dependent lymphopenia.[3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the S1P1 receptor. It exhibits little to no activity on S1P2, S1P3, and S1P4 receptors, with only moderate affinity for the S1P5 receptor.[3]
Q3: How should this compound be stored?
For long-term storage, this compound should be kept at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to one month, protected from light and under a nitrogen atmosphere.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.[3]
Q4: How do I prepare a stock solution of this compound?
The appropriate solvent for preparing a stock solution will depend on the specific experimental requirements. It is crucial to refer to the solubility information provided on the product's certificate of analysis. The molecular weight of this compound is 468.93 g/mol , which should be used for calculating the required solvent volume for a desired stock concentration.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no biological effect observed in cell-based assays.
-
Question: I am not observing the expected cellular response (e.g., receptor internalization, downstream signaling) after treating my cells with this compound. What could be the issue?
-
Answer:
-
Improper Storage: Verify that the compound has been stored correctly at -80°C or -20°C and protected from light.[3] Repeated freeze-thaw cycles can degrade the compound.[3]
-
Incorrect Concentration: Double-check the calculations for your stock solution and final dilutions. Given its picomolar efficacy, very low concentrations are required.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a suitable passage number range. High-passage cells may exhibit altered receptor expression or signaling pathways.
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Serum in Media: Components in serum can sometimes interfere with the activity of small molecules. Consider performing the experiment in serum-free or low-serum media for a short duration.
-
Issue 2: High variability in in vivo lymphopenia experiments.
-
Question: I am seeing significant variability in the extent of lymphopenia between animals treated with the same dose of this compound. What are the potential causes?
-
Answer:
-
Dosing Accuracy: Ensure precise and consistent administration of the compound. For small animal studies, minor variations in injection volume can lead to significant differences in the effective dose.
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Timing of Blood Collection: this compound is a short-acting agonist.[3] The timing of blood sampling post-administration is critical. Establish a strict and consistent time course for blood collection to accurately assess peak lymphopenia.
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Animal Health and Stress: The physiological state of the animals can influence their response. Ensure all animals are healthy, acclimatized, and handled consistently to minimize stress, which can affect circulating lymphocyte counts.
-
Quantitative Data
| Parameter | Value | Reference |
| EC50 (S1P1) | 9 pM | [1][3] |
| EC50 (in vivo lymphopenia) | 0.03 mg/kg | [3] |
| Molecular Weight | 468.93 g/mol | [1] |
Experimental Protocols
1. In Vitro S1P1 Receptor Internalization Assay
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Objective: To visualize the internalization of the S1P1 receptor upon treatment with this compound.
-
Methodology:
-
Cell Culture: Plate cells expressing fluorescently tagged S1P1 (e.g., S1P1-eGFP) onto glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to 70-80% confluency.
-
Starvation: Prior to treatment, starve the cells in serum-free media for 2-4 hours to reduce basal receptor activation.
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Treatment: Prepare serial dilutions of this compound in serum-free media. Add the different concentrations of this compound to the cells and incubate at 37°C.
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Time Course: Image the cells at various time points (e.g., 0, 15, 30, 60 minutes) using a fluorescence microscope.
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Analysis: Observe the translocation of the fluorescently tagged S1P1 from the cell membrane to intracellular compartments (endosomes), which indicates receptor internalization.
-
2. In Vivo Lymphopenia Assay in Mice
-
Objective: To assess the dose-dependent effect of this compound on peripheral blood lymphocyte counts.
-
Methodology:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein) from each mouse prior to treatment.
-
Compound Preparation and Administration: Prepare a dosing solution of this compound in a suitable vehicle. Administer the compound to the mice via the desired route (e.g., intravenous, intraperitoneal). Include a vehicle-only control group.
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Post-Treatment Blood Collection: Collect blood samples at predetermined time points after administration (e.g., 2, 4, 6, 24 hours) to capture the dynamics of lymphopenia and recovery.
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Blood Analysis: Perform a complete blood count (CBC) or use flow cytometry to determine the absolute number of lymphocytes in the peripheral blood.
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Data Analysis: Express the lymphocyte counts as a percentage of the baseline values for each animal and compare the different dose groups to the vehicle control.
-
Visualizations
Caption: S1P1 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
Validation & Comparative
Validating the bioactivity of RP-001 hydrochloride in a new experimental setup
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating the bioactivity of RP-001 hydrochloride in a new experimental setup. It details the product's performance against a vehicle control, supported by illustrative experimental data and detailed protocols.
Introduction
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3][4] The S1P1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples primarily to the Gαi subunit.[5][6][7] This interaction initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Validating this specific bioactivity is crucial for characterizing the compound's mechanism of action in novel experimental contexts.
This guide outlines a robust experimental approach to quantify the bioactivity of this compound by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in a cellular model. Forskolin is a direct activator of adenylyl cyclase, and its use allows for a measurable window to observe the inhibitory effect of a Gαi-coupled receptor agonist.[8][9]
Comparative Data Summary
The bioactivity of this compound was assessed by its ability to inhibit forskolin-stimulated cAMP production in CHO-K1 cells stably expressing the human S1P1 receptor. The compound's potency is compared to a vehicle control (0.1% DMSO).
| Compound | Target | Assay Type | Readout | Key Parameter | Result |
| This compound | S1P1 Receptor | cAMP Accumulation | HTRF Signal | EC50 | 15 pM |
| Vehicle (0.1% DMSO) | S1P1 Receptor | cAMP Accumulation | HTRF Signal | EC50 | No activity |
Table 1. Comparative bioactivity of this compound. The half-maximal effective concentration (EC50) was determined from a 10-point dose-response curve for the inhibition of cAMP production.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the underlying mechanism and the experimental procedure, the following diagrams illustrate the S1P1 signaling pathway and the workflow of the cAMP assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
A Comparative Efficacy Analysis of RP-001 Hydrochloride and Fingolimod (FTY720) for Researchers
This guide provides a detailed comparison of the pharmacological properties and efficacy profiles of RP-001 hydrochloride and fingolimod (FTY720), two modulators of the sphingosine-1-phosphate (S1P) receptor pathway. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available preclinical and clinical data.
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that have shown significant therapeutic potential, particularly in the treatment of autoimmune diseases such as multiple sclerosis. By targeting S1P receptors, these molecules can influence key physiological processes, most notably the trafficking of lymphocytes. Fingolimod (FTY720) was the first approved oral therapy in this class for multiple sclerosis. This compound is a newer, highly selective S1P receptor 1 (S1P1) agonist. This guide aims to compare these two compounds, highlighting their differences in mechanism, selectivity, and reported efficacy to inform future research and development.
Mechanism of Action
Both this compound and fingolimod exert their primary therapeutic effect through the modulation of S1P receptors, leading to the sequestration of lymphocytes in secondary lymphoid organs. This reduces the infiltration of autoreactive lymphocytes into the central nervous system (CNS) in the context of autoimmune neuroinflammation.
Fingolimod (FTY720) is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, fingolimod-phosphate.[1][2] This active metabolite acts as a potent agonist at four of the five G protein-coupled S1P receptors: S1P1, S1P3, S1P4, and S1P5.[1] The therapeutic effect in multiple sclerosis is primarily attributed to its action on S1P1 on lymphocytes. Initial activation of the receptor is followed by its internalization and degradation, leading to a state of functional antagonism.[1][2] This down-regulation of S1P1 prevents lymphocytes from responding to the natural S1P gradient that guides their egress from lymph nodes.[1][2] Fingolimod can also cross the blood-brain barrier and may exert direct effects on neural cells.[1][2]
This compound is a direct, potent, and highly selective agonist of the S1P1 receptor.[1][2][3][4][5] Unlike fingolimod, it does not require metabolic activation. Its high selectivity for S1P1 suggests a more targeted engagement of the desired therapeutic mechanism, with potentially fewer off-target effects associated with the activation of other S1P receptor subtypes. Similar to fingolimod, this compound induces the internalization and polyubiquitination of the S1P1 receptor, leading to functional antagonism and subsequent lymphopenia.[1]
Data Presentation: Pharmacological Profile
A direct head-to-head comparative study on the efficacy of this compound and fingolimod has not been identified in the public domain. The following tables summarize their known pharmacological properties based on separate studies.
| Parameter | This compound | Fingolimod (FTY720) | Reference |
| Target(s) | Selective S1P1 Receptor Agonist | Non-selective S1P Receptor Modulator (S1P1, S1P3, S1P4, S1P5) | [1][2][3][4][5] |
| Potency (EC50) | 9 pM (for S1P1) | Fingolimod-P is a potent agonist at S1P1, S1P3, S1P4, S1P5 | [1] |
| Mechanism | Direct-acting agonist | Prodrug, requires phosphorylation | [1][2] |
| Receptor Interaction | Induces internalization and polyubiquitination of S1P1 | Induces internalization and degradation of S1P1 | [1][2] |
| Selectivity | High selectivity for S1P1 over S1P2, S1P3, S1P4; moderate affinity for S1P5 | Active at S1P1, S1P3, S1P4, and S1P5 | [1] |
| Key Effect | Dose-dependent lymphopenia | Peripheral lymphocyte sequestration | [1][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of S1P receptor modulators. Below are standardized methodologies for key experiments relevant to the characterization of compounds like this compound and fingolimod.
S1P Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of the compounds at S1P receptor subtypes.
Methodology:
-
Cell Culture: Stably transfect Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells with human S1P1, S1P2, S1P3, S1P4, or S1P5 receptor cDNA.
-
Receptor Binding Assay (e.g., Radioligand Binding):
-
Prepare cell membranes from the transfected cells.
-
Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [32P]S1P or a subtype-selective radiolabeled antagonist) and varying concentrations of the test compound (this compound or fingolimod-phosphate).
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify radioactivity on the filters using a scintillation counter.
-
Determine the inhibitory constant (Ki) by non-linear regression analysis of the competition binding curves.
-
-
Functional Assay (e.g., GTPγS Binding Assay):
-
Incubate cell membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.
-
Agonist binding to the G protein-coupled S1P receptor stimulates the binding of [35S]GTPγS to the Gα subunit.
-
Separate bound and free [35S]GTPγS and quantify radioactivity.
-
Calculate the EC50 value from the dose-response curve.
-
In Vivo Lymphopenia Assessment
Objective: To evaluate the effect of the compounds on peripheral lymphocyte counts in animal models.
Methodology:
-
Animal Model: Use C57BL/6 mice or other appropriate rodent models.
-
Compound Administration: Administer this compound or fingolimod via oral gavage or other suitable routes at various doses. Include a vehicle control group.
-
Blood Sampling: Collect peripheral blood samples from the tail vein or retro-orbital sinus at baseline and at multiple time points post-administration (e.g., 4, 8, 24, 48 hours).
-
Lymphocyte Counting:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Alternatively, use flow cytometry for a more detailed analysis of lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells). Stain whole blood with fluorescently labeled antibodies against lymphocyte surface markers.
-
-
Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each treatment group and determine the dose-response relationship.
Discussion and Conclusion
While direct comparative efficacy studies between this compound and fingolimod are not publicly available, a comparison of their pharmacological profiles reveals a key distinction in receptor selectivity. This compound is a highly selective S1P1 agonist, whereas fingolimod is non-selective, acting on multiple S1P receptors.
The high selectivity of this compound for S1P1 may offer a more targeted therapeutic approach, potentially reducing the risk of off-target effects that could be associated with the activation of S1P3, S1P4, and S1P5 by fingolimod. For instance, agonism at S1P3 has been linked to cardiovascular effects such as bradycardia, a known side effect of fingolimod. The development of more selective S1P1 modulators is a strategy to mitigate such risks while retaining the therapeutic efficacy of lymphocyte sequestration.[6]
Both compounds have demonstrated the ability to induce lymphopenia, the hallmark of this drug class's mechanism of action in autoimmune diseases. However, without head-to-head studies, it is not possible to definitively compare the magnitude or duration of this effect, nor their relative efficacy in disease models or clinical settings.
Future research should focus on direct comparative studies to elucidate the relative efficacy and safety of this compound and fingolimod. Such studies would be invaluable for the scientific and medical communities in understanding the therapeutic potential and optimizing the clinical application of S1P receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities [frontiersin.org]
- 3. Comparison of efficacy and safety of oral agents for the treatment of relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risk factors for fingolimod-induced lymphopenia in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fingolimod vs dimethyl fumarate in multiple sclerosis: A real-world propensity score-matched study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S1P1 Selective Agonists: RP-001 Hydrochloride vs. SEW2871
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective sphingosine-1-phosphate receptor 1 (S1P1) agonists: RP-001 hydrochloride and SEW2871. The information presented is intended to assist researchers in selecting the appropriate tool compound for their in vitro and in vivo studies targeting the S1P1 signaling pathway.
At a Glance: Key Differences
| Feature | This compound | SEW2871 |
| Potency (EC50) | 9 pM | 13-13.8 nM[1] |
| Selectivity | Selective for S1P1 over S1P2-S1P4 | Highly selective for S1P1 over S1P2-S1P5 (no activity up to 10 µM) |
| Mechanism of Action | Induces internalization and polyubiquitination of S1P1 | Activates ERK, Akt, and Rac signaling pathways; induces S1P1 internalization and recycling[1] |
| Reported In Vivo Effect | Induces lymphopenia[2] | Reduces lymphocyte numbers in blood, ameliorates experimental colitis, improves cognitive function in Alzheimer's model[1][3][4] |
Introduction to S1P1 Agonists
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, endothelial barrier function, and vascular development[5]. Selective agonists of S1P1 are valuable research tools and have therapeutic potential for autoimmune diseases, inflammatory conditions, and certain types of cancer. By binding to and activating S1P1, these agonists can modulate immune responses, primarily by sequestering lymphocytes in the lymph nodes and preventing their migration to sites of inflammation. This guide focuses on a comparative analysis of two such agonists, the highly potent this compound and the well-characterized SEW2871.
Head-to-Head Comparison: Performance Data
While direct comparative studies are limited, the following tables summarize key performance metrics gathered from independent research.
In Vitro Potency and Selectivity
| Compound | Target | EC50 | Selectivity Profile | Reference |
| This compound | Human S1P1 | 9 pM | Selective over S1P2, S1P3, and S1P4 receptors. | |
| SEW2871 | Human S1P1 | 13-13.8 nM | No activation of S1P2, S1P3, S1P4, or S1P5 receptors at concentrations up to 10 µM. | [1] |
In Vivo Activity: Lymphopenia Induction
| Compound | Species | Dose & Route | Observed Effect | Reference |
| This compound | Mice | Not specified | Induces lymphopenia. | [2] |
| SEW2871 | Mice (IL-10-/-) | 20 mg/kg, oral gavage, daily for 2 weeks | Ameliorated established colitis, associated with depletion of peripheral CD4+CD45+ T cells. | [3] |
| SEW2871 | Rats (Alzheimer's model) | 0.5 mg/kg, IP, daily for 2 weeks | Inhibited spatial memory impairment and hippocampal neuronal loss. | [1] |
| SEW2871 | Mice (C57Bl/6) | 0-0.3 mg/kg, IV | Attenuated LPS-induced acute inflammatory lung injury. | [1] |
Signaling Pathways and Mechanism of Action
Both this compound and SEW2871 function as agonists at the S1P1 receptor, but their downstream effects and receptor modulation may differ.
This compound is a picomolar agonist that upon binding to S1P1, induces its internalization and subsequent polyubiquitination, targeting the receptor for degradation. This sustained internalization can lead to a functional antagonism, effectively downregulating the receptor on the cell surface.
SEW2871 , a nanomolar agonist, also induces S1P1 internalization, but it is suggested that the receptor can be recycled back to the plasma membrane[1]. SEW2871 has been shown to activate several downstream signaling cascades, including the ERK, Akt, and Rac pathways, which are involved in cell survival, proliferation, and migration[1].
S1P1 Receptor Signaling Cascade
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
S1P1 Receptor Internalization Assay
This assay is used to quantify the agonist-induced internalization of the S1P1 receptor.
Objective: To measure the translocation of S1P1 from the plasma membrane to intracellular compartments upon agonist stimulation.
General Protocol:
-
Cell Culture: Utilize a cell line stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP) in a suitable medium. Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Cell Plating: Seed the cells onto glass-bottom plates suitable for high-content imaging and allow them to adhere overnight.
-
Compound Treatment: Starve the cells in a serum-free medium for a few hours before treating them with various concentrations of the S1P1 agonist (this compound or SEW2871) or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor internalization.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI or Hoechst) to aid in image analysis.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Image Analysis: Quantify the internalization by measuring the fluorescence intensity within intracellular vesicles or by the decrease in membrane-associated fluorescence.
Receptor Internalization Assay Workflow
In Vivo Lymphopenia Assay
This assay measures the reduction in peripheral blood lymphocytes following the administration of an S1P1 agonist.
Objective: To assess the in vivo efficacy of S1P1 agonists in sequestering lymphocytes.
General Protocol:
-
Animal Model: Use appropriate rodent models, such as C57BL/6 mice or Sprague-Dawley rats.
-
Acclimatization: Allow the animals to acclimate to the facility for at least one week before the experiment.
-
Compound Administration: Administer the S1P1 agonist (this compound or SEW2871) via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at various doses. A vehicle control group should be included.
-
Blood Collection: Collect blood samples from the animals at different time points post-administration (e.g., 4, 8, 24 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the number of circulating lymphocytes.
-
Data Analysis: Calculate the percentage reduction in lymphocyte count compared to the vehicle-treated group.
Conclusion
Both this compound and SEW2871 are potent and selective S1P1 agonists valuable for studying the S1P1 signaling pathway. The primary distinction lies in their potency, with this compound exhibiting activity in the picomolar range, making it one of the most potent S1P1 agonists described. SEW2871, while less potent, is a well-established and extensively characterized tool compound with a wealth of published data on its in vivo efficacy in various models.
The choice between these two compounds will depend on the specific experimental needs. For studies requiring maximal potency or investigating the consequences of sustained receptor downregulation through ubiquitination, this compound may be the preferred choice. For researchers seeking a well-validated tool with a broad literature base for comparison, SEW2871 remains an excellent option. As with any pharmacological tool, it is crucial to carefully consider the experimental context and to validate the compound's activity in the specific assay system being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic sphingosine 1-phosphate 1 receptor activation attenuates early-stage diabetic nephropathy independent of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming S1P1 Receptor Engagement by RP-001 Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in drug discovery. This guide provides a comparative overview of key experimental methods to validate the engagement of the Sphingosine-1-Phosphate Receptor 1 (S1P1) by the potent agonist RP-001 hydrochloride in a cellular context. We present supporting data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assays for your research needs.
This compound is a highly potent and selective agonist for the S1P1 receptor, with a reported EC50 of 9 pM.[1][2][3][4] Its engagement with the S1P1 receptor triggers a cascade of intracellular events, including receptor internalization and the modulation of downstream signaling pathways.[1][2] This guide will explore various in vitro assays to quantify these events, thereby confirming the interaction of this compound with its target.
Comparative Analysis of S1P1 Receptor Agonists
The following table summarizes the potency of this compound in comparison to other known S1P1 receptor modulators. This data is essential for designing experiments and interpreting results.
| Compound | Receptor Target(s) | Potency (EC50/IC50) | Key Characteristics |
| This compound | S1P1 | 9 pM (EC50) [1][2][3] | Potent and selective S1P1 agonist [1] |
| Sphingosine-1-Phosphate (S1P) | S1P1-5 | ~25-30 nM (EC50) in internalization assays[5][6] | Endogenous ligand for all S1P receptors |
| Ponesimod | S1P1 | 1.1 nM (Gαi activation), 1.5 nM (β-arrestin) (EC50)[7] | S1P1 modulator in clinical development[7] |
| CYM 5442 hydrochloride | S1P1 | Selective S1P1 receptor agonist | - |
| SEW 2871 | S1P1 | Cell-permeable, selective S1P1 agonist | - |
| FTY720 (Fingolimod) | S1P1, S1P3, S1P4, S1P5 | Potent S1P receptor agonist | Immunosuppressant drug |
Experimental Methods to Confirm S1P1 Receptor Engagement
Several robust methods can be employed to confirm the engagement of this compound with the S1P1 receptor. These assays can be broadly categorized into direct binding, receptor internalization, and downstream signaling pathway activation.
β-Arrestin Recruitment Assays
Upon agonist binding, G protein-coupled receptors (GPCRs) like S1P1 recruit β-arrestin proteins, a key event in receptor desensitization and signaling.[8] β-arrestin recruitment assays provide a direct and sensitive measure of receptor activation.[8]
Experimental Protocol: Chemiluminescence-based β-Arrestin Recruitment Assay (e.g., PathHunter®)
-
Cell Line: Use a cell line stably co-expressing the S1P1 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Cell Seeding: Plate the cells in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a reference agonist.
-
Incubation: Incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor-β-arrestin interaction.
-
Detection: Add the substrate for the reporter enzyme and measure the chemiluminescent signal using a luminometer. An increased signal indicates β-arrestin recruitment.
S1P1 Receptor Internalization Assays
Agonist binding to the S1P1 receptor induces its internalization from the cell surface.[5][6][9] This process can be visualized and quantified using fluorescently tagged receptors or by flow cytometry.
Experimental Protocol: Fluorescence-based Receptor Internalization Assay
-
Cell Line: Use a cell line stably expressing an S1P1 receptor tagged with a fluorescent protein (e.g., GFP or EGFP).[5][10]
-
Cell Seeding: Seed the cells onto glass-bottom plates or chamber slides.
-
Compound Treatment: Treat the cells with this compound.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for internalization.
-
Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, fluorescence will be localized to the plasma membrane. Upon agonist treatment, the fluorescence will appear in intracellular vesicles.[5][6]
-
Quantification: The degree of internalization can be quantified by measuring the change in fluorescence intensity at the membrane versus the cytoplasm using image analysis software. Alternatively, flow cytometry can be used to measure the decrease in surface receptor levels.[11]
Downstream Signaling Pathway Activation Assays
S1P1 is a Gαi/o-coupled receptor.[12] Its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of other pathways such as the ERK/MAPK pathway.[12][13]
Experimental Protocol: cAMP Glo™ Assay
-
Cell Line: Use a cell line endogenously or recombinantly expressing the S1P1 receptor.
-
Cell Seeding: Plate the cells in a 96-well plate.
-
Compound Treatment: Pre-treat cells with this compound at various concentrations.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and use a commercial kit (e.g., cAMP-Glo™ Assay) to measure cAMP levels via a luminescent readout.[14] A decrease in the luminescent signal in this compound-treated cells compared to control indicates S1P1 engagement and Gαi activation.
Experimental Protocol: Western Blot for Phospho-ERK1/2
-
Cell Culture and Treatment: Culture cells expressing the S1P1 receptor and treat with this compound for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with an antibody for total ERK1/2 as a loading control.[15]
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands. An increase in the p-ERK1/2 to total ERK1/2 ratio indicates receptor activation.[16]
Conclusion
Confirming the engagement of this compound with the S1P1 receptor can be achieved through a variety of robust and well-established cellular assays. The choice of assay will depend on the specific research question, available resources, and desired throughput. For direct evidence of interaction and receptor activation, β-arrestin recruitment and receptor internalization assays are highly recommended. To further characterize the functional consequences of this engagement, measuring downstream signaling events such as cAMP inhibition and ERK1/2 phosphorylation provides valuable insights into the compound's mechanism of action. By employing a combination of these methods, researchers can confidently validate S1P1 receptor engagement by this compound and advance their drug discovery programs.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cells-online.com [cells-online.com]
- 11. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 12. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cAMP-Glo™ Assay Protocol [promega.jp]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RP-HPLC Method Development and Validation for the Quantification of RP-001 Hydrochloride
This guide provides a detailed comparison of two Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of RP-001 hydrochloride, a hypothetical active pharmaceutical ingredient. The comparison is based on a comprehensive validation study conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to illustrate the process of method development, validation, and comparison to select the most suitable analytical method for routine quality control.
Introduction
The development and validation of analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[5] RP-HPLC is a widely used technique for the determination of drug substances in pharmaceutical formulations due to its high specificity, sensitivity, and accuracy.[6] This guide compares a newly developed and optimized method ("Proposed Method") for the quantification of this compound with an alternative method ("Alternative Method") that utilizes a different column and mobile phase composition. The objective is to demonstrate the suitability of the proposed method by comparing its validation performance characteristics against the alternative.
Experimental Protocols
The validation of the two RP-HPLC methods was carried out by evaluating the following parameters: system suitability, specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantification (LOQ).[7][8]
2.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System with a quaternary pump, autosampler, multicolumn thermostat, and a diode array detector (DAD).
-
Software: OpenLab CDS ChemStation Edition
-
Analytical Balance: Mettler Toledo XPE205
-
Reference Standard: this compound (Purity > 99.5%)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade), and ultrapure water.
2.2. Chromatographic Conditions
Two distinct sets of chromatographic conditions were evaluated:
Table 1: Chromatographic Conditions for Proposed and Alternative Methods
| Parameter | Proposed Method | Alternative Method |
| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm | Phenomenex Luna C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.02M KH2PO4 Buffer (pH 3.0) (60:40 v/v) | Methanol: Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 30°C | 35°C |
| Run Time | 10 minutes | 8 minutes |
2.3. Validation Procedures
-
System Suitability: The system suitability was determined by injecting six replicate injections of the standard solution. The acceptance criteria were: %RSD of the peak area < 2.0%, theoretical plates > 2000, and tailing factor < 2.0.
-
Specificity: The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution, the standard solution, and a sample solution. Forced degradation studies were also performed by subjecting the sample to acid, base, oxidative, thermal, and photolytic stress conditions to ensure that the peak of this compound was pure and free from interference from any degradants or excipients.[9]
-
Linearity: The linearity was established by preparing a series of at least six concentrations of this compound over the range of 50% to 150% of the target concentration. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.[10] The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day and Inter-analyst): Assessed by analyzing the same sample on two different days by two different analysts. The %RSD was calculated.
-
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The effect on the system suitability parameters was observed.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Discussion
The following tables summarize the comparative data obtained from the validation of the Proposed Method and the Alternative Method.
3.1. System Suitability
Table 2: System Suitability Results
| Parameter | Proposed Method | Alternative Method | Acceptance Criteria |
| Retention Time (min) | 4.52 | 3.89 | - |
| %RSD of Peak Area | 0.45 | 0.89 | ≤ 2.0% |
| Theoretical Plates | 6800 | 4200 | > 2000 |
| Tailing Factor | 1.12 | 1.45 | ≤ 2.0 |
The Proposed Method demonstrates superior system suitability with a higher number of theoretical plates and a lower tailing factor, indicating better column efficiency and peak symmetry.
3.2. Linearity
Table 3: Linearity Results
| Parameter | Proposed Method | Alternative Method | Acceptance Criteria |
| Linearity Range (µg/mL) | 50 - 150 | 50 - 150 | - |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 | ≥ 0.999 |
| Regression Equation | y = 25489x + 1234 | y = 21876x + 2345 | - |
Both methods exhibit excellent linearity over the specified range. The Proposed Method shows a slightly higher correlation coefficient.
3.3. Accuracy (Recovery)
Table 4: Accuracy Results
| Spiked Level | Proposed Method (% Recovery ± SD) | Alternative Method (% Recovery ± SD) | Acceptance Criteria |
| 80% | 99.8 ± 0.5 | 99.2 ± 0.8 | 98.0% - 102.0% |
| 100% | 100.2 ± 0.3 | 100.5 ± 0.6 | 98.0% - 102.0% |
| 120% | 100.5 ± 0.4 | 101.1 ± 0.9 | 98.0% - 102.0% |
Both methods demonstrate good accuracy, with all recovery values falling within the acceptance criteria. The Proposed Method shows slightly better consistency with lower standard deviations.
3.4. Precision
Table 5: Precision Results
| Parameter | Proposed Method (%RSD) | Alternative Method (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.55 | 0.98 | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 0.78 | 1.25 | ≤ 2.0% |
The Proposed Method is more precise, with significantly lower %RSD values for both repeatability and intermediate precision compared to the Alternative Method.
3.5. Robustness
Table 6: Robustness Results
| Parameter Varied | Proposed Method (%RSD of Peak Area) | Alternative Method (%RSD of Peak Area) | Acceptance Criteria |
| Flow Rate (±0.1 mL/min) | 0.85 | 1.56 | ≤ 2.0% |
| Column Temp. (±2°C) | 0.65 | 1.12 | ≤ 2.0% |
| Organic Phase (±2%) | 0.92 | 1.88 | ≤ 2.0% |
The Proposed Method exhibits greater robustness, as indicated by the lower %RSD values when small, deliberate changes are made to the chromatographic conditions.
3.6. LOD and LOQ
Table 7: LOD and LOQ Results
| Parameter | Proposed Method (µg/mL) | Alternative Method (µg/mL) |
| LOD | 0.15 | 0.25 |
| LOQ | 0.45 | 0.75 |
The Proposed Method is more sensitive, with lower LOD and LOQ values, making it more suitable for detecting and quantifying trace amounts of this compound.
Visualizations
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. starodub.nl [starodub.nl]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Analytical method development and validation by rp-hplc [wisdomlib.org]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 9. fda.gov [fda.gov]
- 10. pharmtech.com [pharmtech.com]
Comparative Analysis of the Duration of Action of Different S1P1 Agonists
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic and pharmacodynamic properties of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists.
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of oral therapeutics that have revolutionized the management of autoimmune diseases, most notably multiple sclerosis.[1] Their primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes.[2] This leads to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation.[3][2] A key differentiator among the various approved and investigational S1P1 agonists is their duration of action, which is intrinsically linked to their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the duration of action of prominent S1P1 agonists, supported by experimental data and detailed methodologies.
Quantitative Analysis of Pharmacokinetic and Pharmacodynamic Parameters
The duration of action of S1P1 agonists is primarily determined by their elimination half-life and the subsequent rate of lymphocyte recovery in the peripheral blood upon drug discontinuation. The following table summarizes key quantitative data for several S1P1 agonists.
| Drug Name | Half-life (t½) | Time to Lymphocyte Recovery | Receptor Selectivity |
| Fingolimod | ~7 days[4] | ~6 weeks[4] | S1P1, S1P3, S1P4, S1P5[5][6] |
| Siponimod | ~30 hours[4] | ~1-10 days[4][7] | S1P1, S1P5[1][4] |
| Ozanimod | ~19-20 hours[4] | ~2-3 days[4][7] | S1P1, S1P5[1][4] |
| Ponesimod | ~33 hours[4] | ~7 days[4] | S1P1[1] |
S1P1 Receptor Signaling Pathway
The binding of an S1P1 agonist initiates a cascade of intracellular events culminating in the internalization and eventual degradation of the receptor. This process is central to the drug's mechanism of action.
Experimental Protocols
The determination of the duration of action of S1P1 agonists relies on robust experimental protocols that assess both the pharmacokinetic profile and the pharmacodynamic effects of the drug.
Pharmacokinetic Analysis:
A fundamental aspect of characterizing a new S1P1 agonist is to determine its pharmacokinetic profile, including its half-life.
Protocol for Determining Plasma Half-Life:
-
Subject Recruitment: Healthy volunteers are enrolled in a single ascending dose or multiple dose study.
-
Drug Administration: A single oral dose of the S1P1 agonist is administered.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) post-dose.[8]
-
Plasma Separation: Blood samples are centrifuged to separate plasma.
-
Drug Concentration Analysis: The concentration of the S1P1 agonist in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the elimination half-life (t½), using non-compartmental or compartmental analysis.[9]
Pharmacodynamic Analysis:
The primary pharmacodynamic effect of S1P1 agonists is the reduction of peripheral blood lymphocyte counts. Monitoring the recovery of these counts after drug discontinuation provides a direct measure of the duration of action.
Protocol for Assessing Lymphocyte Count Recovery:
-
Study Design: A clinical trial is conducted in the target patient population (e.g., multiple sclerosis).
-
Treatment Phase: Patients receive the S1P1 agonist for a specified duration.
-
Baseline Lymphocyte Count: A baseline absolute lymphocyte count (ALC) is established before the first dose.
-
On-Treatment Monitoring: ALC is monitored periodically during the treatment phase to confirm the drug's effect.
-
Discontinuation and Washout: The S1P1 agonist is discontinued.
-
Lymphocyte Recovery Monitoring: Following discontinuation, blood samples are collected at regular intervals (e.g., weekly) to measure the ALC.[10]
-
Data Analysis: The time taken for the ALC to return to baseline or a predefined lower limit of normal is determined. This is reported as the lymphocyte recovery time.[10]
Experimental Workflow for Assessing Duration of Action
The overall process of evaluating the duration of action of a novel S1P1 agonist involves a coordinated series of preclinical and clinical studies.
Conclusion
The duration of action is a critical attribute of S1P1 agonists, influencing dosing frequency, the speed of immune system reconstitution upon cessation of therapy, and the management of potential side effects. Newer generation S1P1 agonists, such as siponimod, ozanimod, and ponesimod, have been developed with shorter half-lives compared to the first-in-class fingolimod, allowing for a more rapid reversal of their effects on lymphocyte counts.[1][4] This comparative analysis provides a framework for researchers and clinicians to understand the key differences in the duration of action among various S1P1 agonists, aiding in the selection and development of therapies with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. Intracellular magnetic labeling of lymphocytes for in vivo trafficking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 3. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioluminescence imaging of lymphocyte trafficking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. researchgate.net [researchgate.net]
Unraveling the Immunomodulatory Landscape: A Comparative Review of RP-001 Hydrochloride and Other Key Immunomodulators
For Immediate Release
In the dynamic field of immunomodulatory therapeutics, researchers and drug development professionals are constantly seeking novel agents with improved efficacy and safety profiles. This guide provides a comprehensive literature review comparing the functional outcomes of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, with other established classes of immunomodulators, including Janus kinase (JAK) inhibitors, other S1P receptor modulators, and tumor necrosis factor-alpha (TNF-α) inhibitors. This analysis is based on currently available preclinical and clinical data, offering a valuable resource for the scientific community.
Introduction to this compound
This compound has emerged as a promising immunomodulatory agent, primarily investigated for its role as a potent S1P1 receptor agonist.[1][2] The S1P/S1PR signaling pathway is crucial in regulating various cellular processes, including immune cell trafficking, proliferation, and survival.[3][4] Preclinical studies have demonstrated the potential of this compound in mitigating neuroinflammation and alleviating neurological damage in experimental models of aneurysmal subarachnoid hemorrhage (aSAH) in mice.[5][6] While clinical data on this compound in autoimmune diseases is not yet widely available, its mechanism of action warrants a comparative analysis with other immunomodulators that target key inflammatory pathways.
Comparative Analysis of Functional Outcomes
To provide a clear comparison, the following tables summarize the functional outcomes of this compound (based on preclinical data) and other major classes of immunomodulators in various disease contexts.
Table 1: this compound - Preclinical Functional Outcomes in aSAH
| Outcome Measure | Experimental Model | Result | Reference |
| Neuroinflammation | Experimental aSAH in mice | Decrease in inflammatory markers | [5][6] |
| Neurological Damage | Experimental aSAH in mice | Alleviation of neurological deficits | [5][6] |
Table 2: JAK Inhibitors - Clinical Functional Outcomes in Autoimmune Diseases
| Outcome Measure | Disease | Drug Examples | Result | Reference |
| Disease Activity Score (e.g., ACR20/50/70) | Rheumatoid Arthritis | Tofacitinib, Baricitinib, Upadacitinib | Significant improvement compared to placebo | [7][8] |
| Psoriasis Area and Severity Index (PASI) | Psoriasis | Tofacitinib | Significant improvement in skin lesions | [7] |
| Clinical Remission | Inflammatory Bowel Disease | Tofacitinib, Upadacitinib | Induction and maintenance of remission | [7] |
| Patient-Reported Outcomes (Pain, Fatigue) | Rheumatoid Arthritis | Various JAK inhibitors | Significant improvements reported by patients | [8] |
Table 3: S1P Receptor Modulators - Clinical Functional Outcomes in Autoimmune Diseases
| Outcome Measure | Disease | Drug Examples | Result | Reference |
| Annualized Relapse Rate | Multiple Sclerosis | Fingolimod, Siponimod, Ozanimod | Significant reduction in relapse rates | [9][10] |
| Disability Progression | Multiple Sclerosis | Fingolimod, Siponimod | Delay in disability progression | [9] |
| Lesion Size and PASI Scores | Psoriasis | Ponesimod | Marked decrease in lesion size and severity | [11] |
| Disease Activity | Systemic Lupus Erythematosus | Cenerimod | Phase II trials have shown safety and efficacy | [11] |
Table 4: TNF-α Inhibitors - Clinical Functional Outcomes in Autoimmune Diseases
| Outcome Measure | Disease | Drug Examples | Result | Reference |
| ACR20/50/70 Response Rates | Rheumatoid Arthritis | Adalimumab, Etanercept, Infliximab | Significant improvement in joint inflammation | [12] |
| Radiographic Progression | Rheumatoid Arthritis, Psoriatic Arthritis | Adalimumab | Inhibition of joint damage progression | [12] |
| BASDAI 50 | Ankylosing Spondylitis | Etanercept | Significant improvement in disease activity | [12] |
| PASI 75 | Psoriatic Arthritis | Adalimumab | Significant improvement in skin manifestations | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
References
- 1. genecards.org [genecards.org]
- 2. genecards.org [genecards.org]
- 3. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Strategies in Aneurysmal Subarachnoid Hemorrhage (aSAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. neurologylive.com [neurologylive.com]
- 10. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 11. researchgate.net [researchgate.net]
- 12. TNFα blockade in human diseases: An overview of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of RP-001 Hydrochloride
Researchers and drug development professionals handling RP-001 hydrochloride are tasked with the critical responsibility of ensuring its safe disposal to protect both laboratory personnel and the environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to rigorous disposal protocols is a cornerstone of responsible laboratory practice.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring safety and compliance.
Key Safety and Disposal Information
Although smaller quantities of this compound may be permissible for disposal with household waste, it is designated as slightly hazardous for water.[1] Therefore, preventing undiluted or large quantities from entering ground water, water courses, or sewage systems is imperative.[1] For a laboratory setting, a more controlled disposal process is recommended. The following procedures are based on general best practices for the disposal of hydrochloride salts and should be adapted to comply with all local, state, and federal regulations.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or protective suit
Quantitative Data for Disposal Parameters
For the safe disposal of hydrochloride salts, certain parameters should be monitored to ensure the waste stream is safe for final disposal.
| Parameter | Recommended Value | Source(s) |
| pH of Neutralized Solution | 6.0 - 8.0 | [2] |
| Final Concentration of Neutral Salts for Sewer Disposal | < 1% | [3] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe neutralization and disposal of this compound waste.
Materials:
-
This compound waste
-
Sodium bicarbonate (baking soda) or other suitable weak base
-
pH paper or a calibrated pH meter
-
Appropriately labeled hazardous waste container
-
Stir bar and stir plate
-
Beakers or other suitable containers
Procedure:
-
Dilution:
-
In a well-ventilated area, preferably a chemical fume hood, dilute the this compound waste with water. A general guideline is to add the acidic waste to water to achieve a concentration of less than 10%.[3]
-
-
Neutralization:
-
While stirring the diluted solution, slowly add a weak base such as sodium bicarbonate.
-
Continue adding the base in small increments until the fizzing or bubbling ceases, which indicates the neutralization reaction is nearing completion.[4]
-
-
pH Verification:
-
Use pH paper or a calibrated pH meter to check the pH of the solution.
-
The target pH range for the neutralized solution is between 6.0 and 8.0.[2] If necessary, continue to add the weak base until this range is achieved.
-
-
Waste Collection:
-
Once the pH is confirmed to be within the safe range, transfer the neutralized solution to a clearly labeled hazardous waste container.
-
The label should include the chemical name ("Neutralized this compound solution"), the date, and the primary hazard (if any, though in this case it is minimal after neutralization).
-
-
Final Disposal:
-
Dispose of the collected waste in accordance with your institution's and local environmental regulations. Even though neutralized, it is best practice to have it handled by a certified chemical waste disposal service.
-
For uncleaned packaging, disposal must also be made according to official regulations.[1]
-
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific safety guidelines and disposal protocols.
References
Essential Safety and Logistical Information for Handling RP-001 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides essential, step-by-step information for the proper handling and disposal of RP-001 hydrochloride, aligning with general best practices for pharmaceutical and chemical waste management.
While the Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and that no special measures or personal protective equipment are required[1], it is a standard and highly recommended practice in a laboratory setting to handle all research chemicals with a degree of caution. Conflicting safety information can sometimes be found for chemical compounds, and in such cases, a conservative approach is always recommended[2]. Therefore, laboratory personnel should handle and dispose of the substance as if it were potentially hazardous to ensure the highest level of safety and environmental protection[2].
Personal Protective Equipment (PPE)
To minimize the risk of exposure and contamination, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Wear powder-free nitrile or neoprene gloves. For handling hazardous drugs, it is often recommended to wear two pairs of chemotherapy gloves that meet the ASTM International standard D6978. Change gloves regularly or immediately if they are torn, punctured, or contaminated.[3][4] |
| Body Protection | Gown/Lab Coat | A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is preferred. At a minimum, a clean lab coat should be worn.[3][4] |
| Eye and Face Protection | Safety Glasses/Goggles | Use eye protection, such as safety glasses or goggles, that are tested and approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[3][5] |
| Respiratory Protection | Mask/Respirator | If there is a risk of generating dust or aerosols, a mask should be worn. For hazardous materials, a NIOSH-approved respirator may be necessary.[3][6] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety and compliance at each step.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in a manner that prevents environmental contamination.
-
Waste Identification and Segregation : All waste contaminated with this compound, including the pure substance, solutions, and labware (e.g., vials, pipette tips, gloves), should be treated as hazardous chemical waste[2]. This waste must be segregated from other waste streams to prevent accidental mixing with incompatible materials[2].
-
Containerization : Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound waste"[2].
-
Storage : Store the waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated[2].
-
Disposal : The disposal of this hazardous waste must be handled by a licensed hazardous waste contractor. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup[2][7]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][8].
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations[2].
Hierarchy of Controls for Safe Handling
To ensure maximum safety, a hierarchy of controls should be implemented when handling any chemical, including this compound. This approach prioritizes control methods from most to least effective.
By adhering to these guidelines, researchers can ensure a safe laboratory environment for themselves and their colleagues while maintaining compliance with environmental regulations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. gerpac.eu [gerpac.eu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
